molecular formula C8H9NO B1317126 2-Acetyl-5-methylpyridine CAS No. 5308-63-4

2-Acetyl-5-methylpyridine

Cat. No.: B1317126
CAS No.: 5308-63-4
M. Wt: 135.16 g/mol
InChI Key: SBFBKLLKNHMBOH-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylpyridine, also known as 2-acetyl-5-picoline, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFBKLLKNHMBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517258
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-63-4
Record name 1-(5-Methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5308-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methylpyridin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, comprising a pyridine ring functionalized with both a methyl and an acetyl group, make it a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of the acetyl group and the electron-donating nature of the methyl group on the pyridine ring influence its reactivity and create opportunities for diverse chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and key reactivity profiles, to support its application in research and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₉NO--INVALID-LINK--
Molecular Weight 135.16 g/mol --INVALID-LINK--
IUPAC Name 1-(5-methylpyridin-2-yl)ethan-1-one--INVALID-LINK--
CAS Registry Number 36357-38-7--INVALID-LINK--
Appearance Pale-Yellow Oil--INVALID-LINK--
Boiling Point 55-56 °C (at oil pump pressure)--INVALID-LINK--
Density ~1.03 g/cm³--INVALID-LINK--
Solubility Soluble in many organic solvents (e.g., ethanol, ether, chloroform). Partly miscible with water.--INVALID-LINK--, --INVALID-LINK--
Table 2: Predicted Physicochemical Properties
PropertyValueSource
Water Solubility 61.4 g/L--INVALID-LINK--
logP 1.06--INVALID-LINK--
pKa (Strongest Basic) 3.18--INVALID-LINK--
Polar Surface Area 29.96 Ų--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of this compound. The expected spectral data are summarized below.

Table 3: Predicted Spectral Data
TechniqueExpected Peaks
¹H NMR (CDCl₃) δ ~8.4-8.6 (s, 1H, H-6), ~7.6-7.8 (d, 1H, H-4), ~7.1-7.3 (d, 1H, H-3), ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) δ ~200 (C=O), ~158 (C-2), ~148 (C-6), ~137 (C-4), ~132 (C-5), ~123 (C-3), ~26 (COCH₃), ~18 (CH₃) ppm.
IR (neat) ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (C=C and C=N ring stretching), ~1360 cm⁻¹ (C-H bend of CH₃), ~830 cm⁻¹ (C-H out-of-plane bend).[2][3][4]
Mass Spectrometry (EI) M⁺ at m/z = 135, fragments at m/z = 120 (M-CH₃)⁺, 92 (M-COCH₃)⁺.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of a corresponding pyridine derivative.[5] The following is a representative experimental protocol based on literature procedures for similar compounds.

Reaction Scheme:

Synthesis 2,5-lutidine 2,5-Lutidine product This compound 2,5-lutidine->product Acetylation reagents 1. n-BuLi or LDA 2. Acetylating agent (e.g., Ac₂O, AcCl) 3. Lewis Acid (e.g., AlCl₃)

Figure 1: General synthesis scheme for this compound.

Materials:

  • 2,5-Lutidine

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • Anhydrous aluminum trichloride (AlCl₃) (optional, as a Lewis acid catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 2,5-lutidine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-BuLi or LDA in an appropriate solvent is added dropwise to the cooled solution of 2,5-lutidine. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-methyl group.

  • The acetylating agent (acetic anhydride or acetyl chloride) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and the choice of base and acetylating agent may need to be optimized for the best yield and purity.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyridine ring and its substituents.

Reactivity cluster_0 Reactions at the Acetyl Group cluster_1 Reactions at the Pyridine Ring cluster_2 Reactions at the Methyl Group Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard reagents, organolithiums) Reduction Reduction (e.g., NaBH₄, H₂/Pd-C) Condensation Condensation (e.g., Aldol, Claisen-Schmidt) Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (with activating groups) Oxidation Oxidation (e.g., KMnO₄, SeO₂) Halogenation Radical Halogenation (e.g., NBS) AMP This compound AMP->Nucleophilic_Addition AMP->Reduction AMP->Condensation AMP->Electrophilic_Aromatic_Substitution AMP->Nucleophilic_Aromatic_Substitution AMP->Oxidation AMP->Halogenation DrugDiscovery AMP This compound (Building Block) Derivatization Chemical Derivatization (e.g., Condensation, Substitution) AMP->Derivatization Library Library of Novel Pyridine Derivatives Derivatization->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

2-Acetyl-5-methylpyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Acetyl-5-methylpyridine, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity and structure, serving as a foundational resource for its application in research and development.

Chemical Identity and Properties

This compound, also known by its systematic name 1-(5-methylpyridin-2-yl)ethanone, is a substituted pyridine derivative. The presence of both a methyl group and an acetyl group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules.

A comprehensive summary of its chemical identifiers is presented in the table below, facilitating accurate documentation and procurement.

IdentifierValueSource
CAS Number 5308-63-4[1][2]
Molecular Formula C₈H₉NO[1][2][3][4]
Molecular Weight 135.16 g/mol [1]
IUPAC Name 1-(5-methylpyridin-2-yl)ethanone
Synonyms This compound[1][2]
InChI InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3[3][4]
InChIKey SBFBKLLKNHMBOH-UHFFFAOYSA-N[3][4]
SMILES CC(=O)c1ccc(C)cn1[3]

Chemical Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with an acetyl group (a carbonyl group bonded to a methyl group) and at the 5-position with a methyl group. This arrangement of functional groups influences its chemical reactivity and potential as a precursor in various synthetic pathways.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Spectroscopic Data of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Acetyl-5-methylpyridine. Due to the limited availability of experimental spectra for this specific isomer, this guide incorporates predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside experimental mass spectrometry data for the closely related isomer, 5-Acetyl-2-methylpyridine. This compilation is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties
  • IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-one

  • Molecular Formula: C₈H₉NO[1]

  • Molecular Weight: 135.16 g/mol [1]

  • CAS Number: 13959-02-9 (for this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following NMR data is predicted and should be used as a reference for experimental verification.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.4s1HH-6 (Pyridine)
~7.8d1HH-4 (Pyridine)
~7.3d1HH-3 (Pyridine)
~2.6s3H-COCH₃ (Acetyl)
~2.4s3H-CH₃ (Methyl)
¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~200C=O (Acetyl)
~158C-2 (Pyridine, C-COCH₃)
~150C-6 (Pyridine)
~138C-4 (Pyridine)
~133C-5 (Pyridine, C-CH₃)
~122C-3 (Pyridine)
~26-COCH₃ (Acetyl)
~18-CH₃ (Methyl)

Infrared (IR) Spectroscopy Data

Note: The following IR data is predicted and should be used as a reference for experimental verification.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2920-2980MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (acetyl ketone)
~1580-1600StrongC=C/C=N stretch (pyridine ring)
~1450-1480MediumC-H bend (methyl)
~1360MediumC-H bend (acetyl)
~830StrongC-H out-of-plane bend

Mass Spectrometry (MS) Data

Note: The following data is from the experimental mass spectrum of the isomer 5-Acetyl-2-methylpyridine and is expected to show a similar fragmentation pattern.

Electron Ionization (EI) Mass Spectrum of 5-Acetyl-2-methylpyridine[2]
m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular Ion)
120~80[M - CH₃]⁺
92~40[M - COCH₃]⁺
65~25Pyridine ring fragment
43~30[CH₃CO]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard single-pulse sequence is typically used on a 400 or 500 MHz spectrometer. Data is acquired with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of scans can range from 8 to 16 for moderately concentrated samples.[2]

  • ¹³C NMR Acquisition: A standard proton-decoupled single-pulse experiment is commonly employed. The spectral width is typically set from 0 to 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans (from 128 to several thousand) and a longer relaxation delay (2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a common method is Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] The spectrum is then obtained from the thin film on the plate. For liquid samples, a drop can be placed between two salt plates to create a thin liquid film.[3]

Mass Spectrometry (MS)

For a volatile compound like this compound, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[5]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample 2-Acetyl-5- methylpyridine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Thin_Film Prepare Thin Film or ATR setup Sample->Thin_Film Vaporize Vaporize Sample Sample->Vaporize NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Thin_Film->IR MS Mass Spectrometer Vaporize->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Logical Relationship for Structural Elucidation

Structural_Elucidation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Proposed Structure: This compound H_NMR ¹H NMR: - Number of protons - Chemical environment - Connectivity Structure->H_NMR confirms C_NMR ¹³C NMR: - Number of carbons - Carbon skeleton Structure->C_NMR confirms IR_Spec IR Spectrum: - Presence of C=O - Aromatic ring vibrations - Aliphatic C-H Structure->IR_Spec confirms MS_Spec Mass Spectrum: - Molecular weight - Fragmentation pattern Structure->MS_Spec confirms H_NMR->Structure C_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Caption: Logical relationship of spectroscopic data for structural elucidation.

References

Solubility Profile of 2-Acetyl-5-methylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Acetyl-5-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in various organic solvents is critical for process development, formulation, and quality control. While specific quantitative data for this compound in organic solvents is limited in publicly available literature, this guide summarizes the available qualitative information, presents quantitative data for the closely related compound 2-acetylpyridine as a surrogate, and provides detailed experimental protocols for solubility determination.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in a range of organic solvents are not extensively reported. However, qualitative assessments consistently indicate its good solubility in common non-aqueous solvents. One source states that 5-acetyl-2-methylpyridine is soluble in many organic solvents such as ethanol, ether, and chloroform.[1] Another source indicates its solubility in ethanol, acetone, and dichloromethane.[1]

For aqueous solubility, a predicted value of 61.4 g/L is available.[2] Additionally, a log10 of its water solubility in mol/L has been reported as -2.37.

To provide a comparative reference, the following table summarizes the available quantitative solubility data for the structurally similar compound, 2-acetylpyridine. Researchers can use this data as a preliminary guide for solvent selection, while recognizing that the methyl group in this compound may influence its solubility profile.

Table 1: Quantitative Solubility of 2-Acetylpyridine

SolventTemperature (°C)Solubility
Water2518.2 g/100g [3][4]
WaterNot Specified170 g/L[5]
EthanolNot SpecifiedSoluble[5][6]
EtherNot SpecifiedSoluble[5][6]
AcetateNot SpecifiedSoluble[3][4]
AcidsNot SpecifiedSoluble[6]
Carbon TetrachlorideNot SpecifiedSlightly Soluble[3][4]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a standard and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, methanol, acetone, chloroform)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in g/100 mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Shake at constant temperature (24-72 hours) B->C D Settle and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 2-Methylpyridine (2-Picoline) Reaction Acetylation Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide on the Physical Properties of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of 2-Acetyl-5-methylpyridine, with a focus on its boiling point and density. Due to the limited availability of experimental data for this specific isomer, this guide also includes data for the closely related isomer, 5-Acetyl-2-methylpyridine, and the parent compound, 2-Acetylpyridine, to provide a comparative context for researchers.

Physical Properties of this compound and Related Compounds

PropertyThis compound5-Acetyl-2-methylpyridine2-Acetylpyridine
Molecular Formula C₈H₉NO[1][2]C₈H₉NOC₇H₇NO[3][4]
Molecular Weight 135.16 g/mol [1]135.17 g/mol [5]121.14 g/mol [3]
Boiling Point Data not available240-242 °C[6], 55-56 °C (at reduced pressure)[5]188-189 °C[4]
Density Data not available~1.03 g/cm³[6]1.08 g/mL[4]

Experimental Protocols

Detailed experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound are crucial for obtaining reliable and reproducible data. The following are generalized protocols based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Capillary tube (sealed at one end)

  • Sample of the liquid compound

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube containing mineral oil, making sure the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density (Gravimetric Method)

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Sample of the liquid compound

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The container is filled with the liquid sample to a known volume.

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Synthesis Workflow for Acetylpyridines

While specific signaling pathways involving this compound are not documented, it is a valuable intermediate in organic synthesis. The following diagram illustrates a generalized synthetic workflow for the preparation of acetylpyridines.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents cluster_reactions Reaction Pathways cluster_product Product start_pyridine Substituted Pyridine acylation Friedel-Crafts Acylation start_pyridine->acylation acylating_agent Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) acylating_agent->acylation oxidizing_agent Oxidizing Agent (e.g., KMnO4, SeO2) oxidation Side-Chain Oxidation oxidizing_agent->oxidation product This compound acylation->product oxidation->product start_ethylpyridine 5-Ethyl-2-methylpyridine start_ethylpyridine->oxidation PhysicalProperties Structure Molecular Structure (C₈H₉NO) IntermolecularForces Intermolecular Forces (Dipole-Dipole, van der Waals) Structure->IntermolecularForces MolecularWeight Molecular Weight Structure->MolecularWeight BoilingPoint Boiling Point IntermolecularForces->BoilingPoint Density Density IntermolecularForces->Density MolecularWeight->BoilingPoint MolecularWeight->Density

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Acetyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 2-acetyl-5-methylpyridine and its derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and its substituted analogues are of significant interest for the development of novel therapeutic agents. This document details synthetic methodologies, presents characterization data in a structured format, and explores the potential mechanisms of action of these compounds.

Synthesis of the Core Scaffold: 5-Acetyl-2-methylpyridine

The parent compound, 5-acetyl-2-methylpyridine, serves as a crucial starting material for the synthesis of a wide range of derivatives. Several synthetic strategies have been reported for its preparation, primarily involving the functionalization of a pre-existing pyridine ring.

1.1. Synthetic Routes

Two primary methods for the synthesis of 5-acetyl-2-methylpyridine are prevalent in the literature:

  • Acetylation of 2-Picoline (2-Methylpyridine): This approach involves the direct acetylation of 2-picoline. To achieve the desired regioselectivity at the 5-position, the reaction often employs a strong base, such as lithium, to form a picolyl lithium intermediate, which is then reacted with an acetylating agent like acetic anhydride.[1] Lewis acid catalysis, for instance with zinc chloride, can also be used to direct the acetylation.[2]

  • Grignard Reaction with 5-Methylpyridine-2-carbonitrile: An alternative route begins with 5-methylpyridine-2-carbonitrile. This compound is treated with a methylmagnesium bromide Grignard reagent, which attacks the nitrile carbon. Subsequent hydrolysis of the intermediate imine yields the desired ketone, 5-acetyl-2-methylpyridine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_acetylation Acetylation Route cluster_grignard Grignard Route picoline 2-Picoline picolyl_lithium 2-Picolyl Lithium picoline->picolyl_lithium 1. lithium Lithium lithium->picolyl_lithium acetic_anhydride Acetic Anhydride product 5-Acetyl-2-methylpyridine acetic_anhydride->product picolyl_lithium->product 2. carbonitrile 5-Methylpyridine- 2-carbonitrile intermediate Imine Intermediate carbonitrile->intermediate 1. grignard_reagent CH3MgBr grignard_reagent->intermediate hydrolysis Hydrolysis hydrolysis->product intermediate->product 2.

General synthetic strategies for 5-Acetyl-2-methylpyridine.

1.2. Experimental Protocol: Acetylation of 2-Picoline (General Procedure)

This protocol is a generalized representation based on established chemical principles for pyridine acetylation.

  • Preparation of Picolyl Lithium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-picoline in dry tetrahydrofuran (THF) is prepared. The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period to ensure the complete formation of the 2-picolyl lithium intermediate.

  • Acetylation: Acetic anhydride is added dropwise to the solution of 2-picolyl lithium at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-acetyl-2-methylpyridine.

Characterization of 5-Acetyl-2-methylpyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected characterization data for 5-acetyl-2-methylpyridine, compiled from spectroscopic databases and analogous compounds.

Technique Parameter Expected Value
Mass Spectrometry Molecular Weight135.16 g/mol [3]
Major Fragments (m/z)135 (M+), 120, 92, 65[3]
¹H NMR Chemical Shift (δ)Expected signals for methyl protons (2), acetyl protons (3), and pyridine ring protons (3). Based on 5-ethyl-2-methylpyridine, signals would appear around 8.3 (d), 7.4 (dd), 7.1 (d), 2.6 (s), and 2.5 (s) ppm.[4]
¹³C NMR Chemical Shift (δ)Expected signals for two methyl carbons, one carbonyl carbon, and five pyridine ring carbons. Based on 5-ethyl-2-methylpyridine, signals would appear in the ranges of 15-26 ppm (alkyl), 123-156 ppm (aromatic), and ~198 ppm (carbonyl).[4][5]
Infrared (IR) Wavenumber (cm⁻¹)Expected characteristic peaks for C=O stretching (ketone) around 1680-1700 cm⁻¹, C=N and C=C stretching (pyridine ring) around 1550-1600 cm⁻¹, and C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹.

Synthesis and Characterization of this compound Derivatives

The this compound core can be readily modified to generate a library of derivatives with diverse physicochemical properties and biological activities. A common derivatization strategy involves the alkylation of the α-carbon of the acetyl group.

3.1. Experimental Protocol: α-Alkylation of the Acetyl Group

The following is a representative protocol for the α-alkylation of an acetylpyridine, which can be adapted for 5-acetyl-2-methylpyridine.[6]

  • Deprotonation: To a stirred solution of 5-acetyl-2-methylpyridine in dry toluene in a round-bottom flask, sodium hydride (NaH) and a phase transfer catalyst (e.g., 18-crown-6-ether) are added. The mixture is stirred for approximately 20 minutes to facilitate the formation of the enolate.

  • Alkylation: Two equivalents of an appropriate alkyl or aryl halide (e.g., iodomethane, benzyl bromide) are added to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

3.2. Characterization Data for Representative Derivatives

The following table presents representative characterization data for derivatives synthesized from the closely related 2-acetylpyridine, illustrating the expected spectroscopic changes upon derivatization.[6]

Derivative ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
2-Methyl-1-(pyridin-2-yl)propan-1-one 4.00 (pent, 1H, CH), 1.25 (d, 6H, CH₃)201.52 (C=O), 48.36 (CH), 36.31 (CH₃)
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-one 1.45 (s, 9H, CH₃)203.46 (C=O), 48.36 (C(CH₃)₃), 28.10 (CH₃)
2-Naphthylmethyl-1-(pyridin-2-yl)ethan-1-one 5.04 (pent, 1H, CH), 3.39 (dd, 2H, CH₂), 2.95 (dd, 2H, CH₂)203.50 (C=O), 48.00 (CH), 37.45 (CH₂)

Biological Activities and Potential Signaling Pathways

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties.[1][7]

4.1. Antimicrobial Activity

Numerous pyridine derivatives have been reported to possess antibacterial and antifungal properties.[1][8][9] The mechanism of action for antimicrobial pyridines can be varied but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

4.2. Anticonvulsant Activity

Certain pyridine derivatives have shown promise as anticonvulsant agents.[7][10][11] The primary mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems. For some heterocyclic compounds, including those with a pyridine core, the mechanism is thought to involve the enhancement of GABAergic inhibition. This can occur through positive allosteric modulation of GABA-A receptors at the benzodiazepine binding site, which increases the influx of chloride ions and leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[10][12]

The proposed signaling pathway for the anticonvulsant action of certain pyridine derivatives is illustrated below.

Anticonvulsant_Pathway cluster_neuron Postsynaptic Neuron compound Pyridine Derivative gaba_receptor GABA-A Receptor (Benzodiazepine Site) compound->gaba_receptor Binds to cl_channel Chloride Ion Channel gaba_receptor->cl_channel Modulates hyperpolarization Membrane Hyperpolarization cl_channel->hyperpolarization Increases Cl⁻ Influx excitability Decreased Neuronal Excitability hyperpolarization->excitability anticonvulsant_effect Anticonvulsant Effect excitability->anticonvulsant_effect

Proposed mechanism for GABA-A receptor modulation.

4.3. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a versatile scaffold for the synthesis of a diverse array of derivatives. The synthetic routes are accessible, and the core structure can be readily functionalized to modulate its physicochemical and biological properties. The demonstrated antimicrobial and potential anticonvulsant activities of related pyridine compounds suggest that derivatives of this compound are promising candidates for further investigation in drug discovery and development programs. This guide provides the foundational information required for researchers to embark on the synthesis, characterization, and biological evaluation of this important class of molecules.

References

Potential Biological Activity of 2-Acetyl-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, is a compound of interest with potential applications in medicinal chemistry. While direct and extensive research on its biological activities is limited, its structural features, shared with a broad class of bioactive pyridine-containing molecules, suggest a potential for antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the speculated biological activities of this compound, supported by data from structurally related compounds. It includes detailed experimental protocols for assessing these activities and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the field of medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. The nitrogen atom in the pyridine ring and the potential for diverse substitutions allow for a wide range of pharmacological activities. This compound (CAS No: 36357-38-7) is a pyridine derivative that serves as an intermediate in the synthesis of pharmaceuticals, such as nicotinic acid derivatives, and agrochemicals.[1] While its primary use has been as a synthetic building block, preliminary information suggests potential intrinsic biological activities. Some sources indicate that it may possess antibacterial and anti-inflammatory properties, purportedly showing inhibitory effects against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and having potential in the context of Alzheimer's disease due to its anti-inflammatory effects. However, it is crucial to note that these claims are not yet substantiated by peer-reviewed primary literature.

This guide aims to consolidate the available information on this compound and to extrapolate its potential biological activities based on the established profiles of structurally analogous compounds. We will delve into its potential as an antimicrobial and anti-inflammatory agent, provide standardized experimental protocols for its evaluation, and present quantitative data from related molecules to serve as a benchmark for future studies.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from 2-methylpyridine (2-picoline). A common strategy involves the acetylation of the pyridine ring. One plausible method is the Friedel-Crafts acylation or a related reaction. For instance, 2-picoline can be acetylated using reagents like acetyl chloride or acetic anhydride in the presence of a suitable catalyst, such as a Lewis acid.[2] The reaction conditions, including temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to favor the desired substitution pattern.

Potential Biological Activities

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[3] Derivatives of 2-acetylpyridine, such as Schiff bases and thiosemicarbazones, have demonstrated notable antibacterial and antifungal activities. This suggests that this compound itself could exhibit antimicrobial properties. The acetyl group and the pyridine nitrogen can participate in interactions with bacterial enzymes or cellular structures, potentially disrupting essential biological processes.

Quantitative Data for Structurally Related Pyridine Derivatives (Antimicrobial Activity)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against common bacterial strains. This data is provided to offer a comparative baseline for the potential efficacy of this compound.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Pyrrolopyrimidines6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amineStaphylococcus aureus8 - 64[4]
Pyrimidine DerivativePYB01Staphylococcus aureus168.4 µM[5]
Alkyl PyridinolsEA-02-009Staphylococcus aureus0.5 - 1[6]
Alkyl PyridinolsJC-01-072Staphylococcus aureus4[6]
Pyridothienopyrimidines4'-(4-methylpiperazin-1-yl) derivativeGram-positive & Gram-negative bacteria7.81 - 15.63[7]
Anti-inflammatory Activity

Inflammation is a complex biological response, and many pyridine-containing compounds have been investigated for their anti-inflammatory potential.[8] The mechanism of action often involves the inhibition of key inflammatory mediators or signaling pathways. For instance, some pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes or modulate the production of pro-inflammatory cytokines. Given that chronic inflammation is implicated in a variety of diseases, the anti-inflammatory potential of this compound warrants investigation.

Quantitative Data for Structurally Related Pyridine Derivatives (Anti-inflammatory Activity)

This table presents the anti-inflammatory activity of selected pyridine derivatives, which can serve as a reference for evaluating this compound.

Compound ClassDerivative ExampleAssayActivityReference
3-hydroxy pyridine-4-oneCompound A (with benzyl substitution)Carrageenan-induced paw edema67% inhibition at 20 mg/kg[9]
3-hydroxy pyridine-4-oneCompound CCarrageenan-induced paw edemaSignificant inhibition at 100 & 200 mg/kg[9]
Thiazolo[4,5-b]pyridinesCompound 7Carrageenan-induced paw edema47.2% inhibition[10]
Thiazolo[4,5-b]pyridinesCompound 8Carrageenan-induced paw edema53.4% inhibition[10]
PyridopyrimidinoneCompound IIIi (with 4-benzothiazol-2-yl)In vivo anti-inflammatory assaySuperior to methoxy derivative[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare stock solution of this compound in DMSO p2 Culture bacterial strain overnight in appropriate broth p1->p2 p3 Adjust bacterial suspension to 0.5 McFarland standard p2->p3 a1 Perform serial two-fold dilutions of the compound in a 96-well plate p3->a1 a2 Inoculate each well with the standardized bacterial suspension a1->a2 a3 Include positive (no compound) and negative (no bacteria) controls a2->a3 a4 Incubate plates at 37°C for 18-24 hours a3->a4 an1 Visually inspect for turbidity or use a plate reader to measure optical density a4->an1 an2 Determine MIC: the lowest concentration with no visible growth an1->an2

Workflow for Antimicrobial Susceptibility Testing.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[9][10]

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin or diclofenac), and test groups (different doses of this compound).

  • Compound Administration: The test compound and standard drug are administered intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Potential Mechanism of Action: Signaling Pathways

Inhibition of NF-κB Signaling Pathway

A common mechanism for anti-inflammatory compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. The hypothetical inhibition of this pathway by this compound is depicted below.

signaling_pathway_nfkb cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stim e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stim->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation compound This compound (Hypothetical) compound->ikk Inhibition (Potential) dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) dna->genes Transcription

Hypothetical Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation into its potential biological activities. While direct evidence is currently sparse, the well-documented antimicrobial and anti-inflammatory properties of numerous other pyridine derivatives provide a strong rationale for its evaluation. The experimental protocols and comparative data presented in this guide offer a framework for initiating such studies.

Future research should focus on:

  • Systematic screening: Evaluating the antimicrobial activity of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.

  • In-depth anti-inflammatory studies: Utilizing both in vitro and in vivo models to quantify its anti-inflammatory efficacy and elucidate the underlying mechanisms of action, including its effects on cytokine production and key signaling pathways like NF-κB.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for any observed biological activity, which can guide the design of more potent and selective compounds.

By systematically exploring the biological potential of this compound, the scientific community can uncover new therapeutic leads and expand the pharmacological utility of the versatile pyridine core.

References

A Technical Guide to the Theoretical and Molecular Modeling of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug development and other fields. Theoretical studies and molecular modeling provide a powerful, cost-effective approach to investigate these characteristics at the atomic level. While specific computational studies on this compound are limited in publicly available literature, this guide outlines the established computational methodologies and expected findings based on comprehensive theoretical investigations of its parent molecule, 2-acetylpyridine, and other closely related derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular geometries, vibrational frequencies, and electronic properties.[1] These theoretical predictions, when benchmarked against experimental data, offer deep insights into the molecule's behavior and potential interactions. This guide serves as a resource for researchers and scientists, detailing the protocols for such theoretical studies and presenting expected data in a structured format.

Computational Methodologies

The cornerstone of modern theoretical studies on organic molecules like this compound is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its accuracy in predicting molecular properties.[2][3]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

  • Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA). The DFT method with the B3LYP functional is selected.

  • Basis Set Choice: A Pople-style basis set, such as 6-311++G(d,p), is commonly chosen. This set provides a good balance between computational cost and accuracy for molecules containing C, H, N, and O atoms. The "++" indicates the inclusion of diffuse functions for anions and lone pairs, while "(d,p)" adds polarization functions for more accurate geometry and property prediction.

  • Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation (a stable structure). This iterative process adjusts bond lengths, angles, and dihedrals until a minimum on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[3]

  • Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, angles), electronic properties, and vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Below is a general workflow for performing computational analysis on a molecule like this compound.

G General Workflow for Computational Molecular Analysis cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis A 1. Build Initial Molecular Structure B 2. Select Method (e.g., DFT/B3LYP) A->B C 3. Choose Basis Set (e.g., 6-311++G(d,p)) B->C D 4. Perform Geometry Optimization C->D E 5. Calculate Vibrational Frequencies D->E F 6. Extract Geometric Parameters E->F G 7. Analyze Electronic Properties (HOMO/LUMO) E->G H 8. Assign Vibrational Spectra E->H

A flowchart of the computational analysis process.

Structural and Electronic Properties

Theoretical calculations provide detailed information on the molecule's geometric structure and electronic distribution.

Geometric Parameters

ParameterAtom Pair/TripletTypeExpected Value
Bond LengthC-C (ring)Ångström (Å)1.38 - 1.40
Bond LengthC-N (ring)Ångström (Å)1.33 - 1.35
Bond LengthC=O (acetyl)Ångström (Å)~1.23
Bond LengthC-C (acetyl)Ångström (Å)1.50 - 1.52
Bond AngleC-N-C (ring)Degrees (°)~117
Bond AngleC-C-C (ring)Degrees (°)118 - 121
Bond AngleC-C=O (acetyl)Degrees (°)~120
Dihedral AngleN-C-C=ODegrees (°)~0 (cis) or ~180 (trans)

Note: These are illustrative values based on related compounds. Actual calculated values may vary.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties.[4] A smaller gap suggests higher reactivity. For pyridine derivatives, the HOMO is typically localized on the pyridine ring, while the LUMO may be distributed over the acetyl group, indicating a potential site for nucleophilic attack.

PropertyDescriptionExpected Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0

Note: Values are illustrative and highly dependent on the computational method and basis set.

Vibrational Spectra Analysis

Theoretical frequency calculations are instrumental in assigning experimental FT-IR and Raman spectra.[5] Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for precise assignment of spectral bands to specific functional groups, such as C=O stretching, C-H stretching, and pyridine ring breathing modes. Studies on 2-acetylpyridine have shown excellent agreement between calculated (scaled) and observed vibrational frequencies, often with deviations of less than 4 cm⁻¹.[3]

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Stretching of C-H bonds on the pyridine ring3050 - 3150
C-H Stretch (Methyl)Asymmetric/Symmetric stretching of C-H in CH₃2900 - 3000
C=O StretchStretching of the carbonyl group1680 - 1710
C-C Stretch (Ring)Pyridine ring skeletal vibrations1400 - 1600
Ring BreathingIn-plane breathing motion of the pyridine ring990 - 1050
C-H Bend (Out-of-plane)Bending of aromatic C-H bonds700 - 900

Note: These are typical ranges. The exact position of peaks can be influenced by conformation and intermolecular interactions.

Molecular Docking and Drug Development

For drug development professionals, molecular docking is a key computational technique used to predict how a small molecule (ligand), such as this compound, binds to a specific protein target.[6][7] This method helps in understanding the binding mode and affinity, guiding the design of more potent and selective inhibitors.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is optimized using a DFT method as described previously.

  • Receptor Preparation: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, usually based on the location of a known inhibitor or by identifying conserved pockets.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different orientations and conformations of the ligand within the active site.

  • Scoring and Analysis: The program calculates a binding score (e.g., in kcal/mol) for each pose, estimating the binding affinity. The poses with the best scores are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking.

The following diagram illustrates the logical workflow of a molecular docking study.

G Workflow for Molecular Docking Studies cluster_prep Preparation cluster_dock Docking cluster_post Analysis A 1. Optimize Ligand (this compound) C 3. Define Binding Site on Receptor A->C B 2. Prepare Receptor (Protein Target from PDB) B->C D 4. Run Docking Algorithm C->D E 5. Calculate Binding Scores and Energies D->E F 6. Analyze Binding Poses and Interactions E->F G 7. Identify Lead Candidates F->G

References

Commercial Availability and Sourcing of 2-Acetyl-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the timely procurement of key chemical intermediates is critical. 2-Acetyl-5-methylpyridine, a versatile heterocyclic building block, is integral to the synthesis of various pharmaceutical compounds. This guide provides an in-depth overview of its commercial availability, key suppliers, and common synthetic routes.

Chemical and Physical Properties

This compound is a pale-yellow oil.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, such as nicotinic acid derivatives, and in the development of agrochemicals like herbicides and insecticides.[2] Its chemical structure allows for further modifications, making it a valuable component in the research and development of new organic compounds.[2]

PropertyValue
CAS Number 36357-38-7
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Boiling Point 55-56°C (Oil Pump)[2]
Storage Temperature -20°C[2]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in different grades and quantities, catering to both research and industrial needs. The following table summarizes the offerings from several key suppliers.

SupplierPurityAvailable QuantitiesNotes
Aladdin Scientific min 97%1 gramFor professional research and industrial use only.[3]
MySkinRecipes 97%250mg, 1gLead time of 10-20 days.[2]
ChemicalBook 98%, 99%+g to kg scaleLists multiple suppliers with varying purities and pricing.[1]
Pipzine Chemicals High PurityBulk and custom ordersOffers factory-direct pricing and technical support.[4]
SciSupplies 97.0%25gProvides detailed safety and handling information.[5]
2a biotech Not specifiedNot specifiedLists the compound under their product catalog.[6]

Procurement Workflow

The process of acquiring this compound for research or development purposes typically follows a standardized workflow, from initial supplier identification to final delivery and quality control.

G A Identify Potential Suppliers B Request Quotes and Specifications A->B C Evaluate Supplier Credentials B->C D Place Purchase Order C->D E Receive and Log Shipment D->E F Quality Control Analysis E->F G Release for Use F->G

Procurement workflow for this compound.

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound involves the acetylation of a 2-methylpyridine precursor.[4]

Method 1: Acetylation of 2-Methylpyridine

This common method utilizes an acetylation reagent, such as acetyl chloride or acetic anhydride, in the presence of a suitable catalyst.

  • Starting Material: 2-methylpyridine

  • Reagents: Acetyl chloride or acetic anhydride

  • Catalyst: A Lewis acid, for instance, anhydrous aluminum trichloride, can be used to increase the reaction rate.[4]

The general procedure involves the reaction of 2-picoline (2-methylpyridine) with lithium, followed by treatment with acetic anhydride to achieve acetylation.[1]

G cluster_0 Synthesis Pathway A 2-Methylpyridine (2-Picoline) D Reaction Vessel A->D B Acetylation Reagent (e.g., Acetic Anhydride) B->D C Catalyst (e.g., Lewis Acid) C->D E This compound D->E

General synthesis pathway for this compound.

Method 2: Multi-step Synthesis from Related Pyridine Compounds

An alternative approach involves using other pyridine-containing compounds as starting materials. This multi-step process requires careful control of reaction conditions to achieve the desired product. The steps may include substitution, oxidation, reduction, and acylation reactions to gradually modify the starting material and introduce the necessary functional groups to yield high-purity this compound.[4]

For professionals in drug development and research, understanding the commercial landscape and synthetic accessibility of key intermediates like this compound is crucial for efficient project planning and execution. The information provided in this guide serves as a foundational resource for sourcing and utilizing this important chemical compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Acetyl-5-methylpyridine from 2,5-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-acetyl-5-methylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,5-lutidine. The synthesis is primarily achieved through a selective acylation reaction, a common strategy for the functionalization of methylpyridines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its synthesis from 2,5-lutidine (also known as 2,5-dimethylpyridine) involves the selective functionalization of one of the two methyl groups. The methyl group at the 2-position is more acidic and sterically accessible for deprotonation and subsequent reaction with an acylating agent. This protocol outlines a common and effective method for this transformation.

Reaction Principle

The core of this synthesis is the deprotonation of the 2-methyl group of 2,5-lutidine using a strong base, followed by quenching the resulting anion with an acetylating agent. The selectivity for the 2-position is driven by the inductive effect of the nitrogen atom in the pyridine ring, which increases the acidity of the protons on the adjacent methyl group.

Experimental Protocols

Method 1: Acylation via Lithiation

This protocol is based on the well-established method of selective acylation of lutidines.[1] It involves the use of a strong organolithium base to generate a nucleophilic intermediate, which then reacts with an acylating agent.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2,5-LutidineC₇H₉N107.15≥98%Sigma-Aldrich
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanesSigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49--
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Anhydrous MgSO₄MgSO₄120.37-Sigma-Aldrich

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Charge: The flask is charged with 2,5-lutidine (10.7 g, 100 mmol) and anhydrous tetrahydrofuran (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the lithiated species. The mixture is stirred at -78 °C for an additional 1 hour.

  • Acylation: Acetic anhydride (11.2 g, 110 mmol) is added dropwise to the reaction mixture at -78 °C over 20 minutes. The color of the solution will likely change or fade. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: The aqueous layer is separated, and the organic layer is collected. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 60-75%

Characterization Data:

PropertyValue
AppearanceColorless to pale yellow liquid
Molecular FormulaC₈H₉NO
Molar Mass135.16 g/mol
Boiling Point~ 195-200 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz)δ 8.45 (s, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 2.65 (s, 3H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 200.5, 152.0, 148.5, 137.0, 131.0, 123.5, 26.0, 18.0

Visualizations

Reaction Pathway

Reaction_Pathway Lutidine 2,5-Lutidine Intermediate Lithiated Intermediate Lutidine->Intermediate Deprotonation Product This compound Intermediate->Product Acylation Reagent1 n-BuLi, THF, -78 °C Reagent2 Acetic Anhydride

Caption: Chemical transformation from 2,5-lutidine to this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (Flame-dried flask, N2 atm) Charge 2. Charge Reactants (2,5-Lutidine, THF) Setup->Charge Deprotonation 3. Deprotonation (n-BuLi at -78 °C) Charge->Deprotonation Acylation 4. Acylation (Acetic Anhydride at -78 °C) Deprotonation->Acylation Quench 5. Quenching (aq. NH4Cl) Acylation->Quench Extract 6. Extraction (Diethyl Ether) Quench->Extract Dry 7. Drying (Anhydrous MgSO4) Extract->Dry Evaporation 8. Solvent Removal Dry->Evaporation Purify 9. Distillation/Chromatography Evaporation->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Methods and Considerations

While the lithiation-acylation route is robust, other methods can be considered, though they may be less direct or efficient for this specific transformation.

  • Oxidation of 2-Ethyl-5-methylpyridine: If 2-ethyl-5-methylpyridine is available, its oxidation could yield the desired product. However, this would involve an additional synthetic step to prepare the starting material.

  • Reaction with Acetic Anhydride via N-oxide: As suggested in the literature for related compounds, formation of the 2,5-lutidine-N-oxide followed by reaction with acetic anhydride could be a potential route.[2] This pathway often leads to acetoxymethyl derivatives, which would require a subsequent oxidation step to yield the acetyl group.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon).

  • The reaction is performed at very low temperatures. Use appropriate insulated gloves when handling dry ice and acetone.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the protocol based on their specific laboratory conditions and scale, always prioritizing safety.

References

2-Acetyl-5-methylpyridine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive acetyl group and a modifiable pyridine ring, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This scaffold has been successfully incorporated into compounds targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases. These application notes provide an overview of the key applications of this compound in drug discovery and development, complete with detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Applications in Medicinal Chemistry

The utility of this compound as a scaffold is highlighted by its role in the synthesis of several important classes of therapeutic agents.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent example of the application of a closely related isomer, 5-acetyl-2-methylpyridine, is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The pyridine moiety is a key component of the pharmacophore responsible for the selective inhibition of the COX-2 enzyme.

Anticancer Agents

Derivatives of 2-acetylpyridine have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Chalcones derived from 2-acetylpyridine have been shown to exhibit cytotoxic activity against various cancer cell lines.

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial compounds. Derivatives of this compound, including chalcones and other heterocyclic systems, have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from 2-acetylpyridine and its isomers.

Table 1: Anticancer Activity of 2-Acetylpyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Chalcone-naphthoquinone hybridMCF-7 (Breast)6.0 - 110.5[1]
Chalcone-naphthoquinone hybridHT-29 (Colon)6.0 - 110.5[1]
Pyridine-based PIM-1 inhibitorMCF-7 (Breast)0.5[2]
Pyridine-based PIM-1 inhibitorHepG2 (Liver)5.27[2]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µM)Reference
Thiazolo[4,5-b]pyridin-2-oneP. aeruginosa0.21
Thiazolo[4,5-b]pyridin-2-oneE. coli0.21

Experimental Protocols

Protocol 1: Synthesis of Chalcones from 2-Acetylpyridine (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from 2-acetylpyridine and a substituted aromatic aldehyde.

Materials:

  • 2-Acetylpyridine

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-acetylpyridine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a solution of KOH or NaOH in ethanol (e.g., 10% w/v).

  • Slowly add the alkaline solution to the flask containing the reactants while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyridine derivatives against bacterial strains.[3][4][5]

Materials:

  • Synthesized pyridine derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized pyridine derivatives against a specific kinase.[6][7][8]

Materials:

  • Synthesized pyridine derivatives

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well or 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: To the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions of the specific kinase assay kit being used (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyridine_Derivative This compound Derivative (Inhibitor) Pyridine_Derivative->PI3K Inhibits Pyridine_Derivative->Akt Inhibits Pyridine_Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Chalcone_Synthesis_Workflow Start Start Reactants Dissolve 2-Acetylpyridine & Aromatic Aldehyde in Ethanol Start->Reactants Base Add Ethanolic KOH/NaOH Reactants->Base Stir Stir at Room Temperature (2-24h) Base->Stir Precipitate Pour into Ice & Acidify Stir->Precipitate Filter Filter & Wash Precipitate Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Purified Chalcone Recrystallize->End

Caption: Experimental workflow for the synthesis of chalcones.

Antimicrobial_Assay_Workflow Start Start Prepare_Compounds Prepare Stock Solutions of Pyridine Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilutions Perform Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilutions Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Acetyl-5-methylpyridine as a key starting material. The methodologies outlined below focus on the preparation of chalcones, pyrazolines, and pyrimidines, which are classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic systems. Its pyridine ring imparts specific electronic properties and potential for biological interactions, while the acetyl group provides a reactive handle for condensation and cyclization reactions. The methyl group at the 5-position can influence the electronic and steric properties of the resulting molecules, potentially modulating their biological activity. This document outlines key synthetic transformations of this compound into valuable heterocyclic scaffolds.

Synthesis of Chalcones from this compound

Chalcones are important intermediates in the synthesis of various heterocyclic compounds, including flavonoids, pyrazolines, and pyrimidines. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde.

Experimental Workflow: Chalcone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A This compound E Stir at Room Temperature A->E B Aromatic Aldehyde B->E C Ethanol (Solvent) C->E D Aqueous NaOH (Catalyst) D->E F Pour into Ice Water E->F G Acidify with HCl F->G H Filter Precipitate G->H I Recrystallize from Ethanol H->I J Chalcone Product I->J

Caption: Workflow for the synthesis of chalcones.

Protocol: General Procedure for the Synthesis of (E)-1-(5-methylpyridin-2-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)

This protocol is adapted from the Claisen-Schmidt condensation of 2-acetylpyridine.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Table 1: Representative Quantitative Data for Chalcone Synthesis (Analogous to 2-Acetylpyridine Derivatives)

EntryAr-groupYield (%)Melting Point (°C)
1Phenyl85-9578-80
24-Chlorophenyl80-90120-122
34-Methoxyphenyl88-9695-97
44-Nitrophenyl75-85160-162

Note: Data is representative for chalcones derived from 2-acetylpyridine and may vary for this compound derivatives.

Synthesis of Pyrazolines from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the reaction of chalcones with hydrazine derivatives. These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Reaction Pathway: Pyrazoline Synthesis

G A Chalcone E Reflux A->E B Hydrazine Hydrate B->E C Ethanol (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Pyrazoline Product E->F

Caption: Synthesis of pyrazolines from chalcones.

Protocol: General Procedure for the Synthesis of 5-(Aryl)-3-(5-methylpyridin-2-yl)-4,5-dihydro-1H-pyrazoles (Pyrazolines)

Materials:

  • Chalcone (derived from this compound)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the solution. A catalytic amount of glacial acetic acid can also be added.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid pyrazoline derivative that precipitates is collected by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline.

Table 2: Representative Spectroscopic Data for Pyrazoline Derivatives

Compound Type1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Acetyl-pyrazolineHA: ~3.0 (dd), HB: ~3.7 (dd), HX: ~5.4 (dd)C-4: ~42, C-5: ~60, C=N: ~155
N-Phenyl-pyrazolineHA: ~3.2 (dd), HB: ~3.9 (dd), HX: ~5.6 (dd)C-4: ~43, C-5: ~62, C=N: ~148

Note: HA and HB are the diastereotopic protons at C-4, and HX is the proton at C-5. Chemical shifts are approximate and will vary with substitution.

Synthesis of Pyrimidines from Chalcones

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are of immense biological importance as they form the backbone of nucleobases. Substituted pyrimidines can be synthesized from chalcones by reacting them with urea, thiourea, or guanidine.

Reaction Pathway: Pyrimidine Synthesis

G A Chalcone D Reflux A->D B Guanidine Hydrochloride B->D C Ethanolic KOH C->D E Pyrimidine Product D->E

Caption: Synthesis of pyrimidines from chalcones.

Protocol: General Procedure for the Synthesis of 2-Amino-6-(5-methylpyridin-2-yl)-4-(aryl)pyrimidines

This protocol is based on the reaction of chalcones with guanidine hydrochloride.[2]

Materials:

  • Chalcone (derived from this compound)

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Dissolve the chalcone (1.0 eq.) and guanidine hydrochloride (1.5 eq.) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

Antimicrobial Activity of Synthesized Heterocycles

Many heterocyclic compounds derived from 2-acetylpyridine analogues have demonstrated promising antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some pyrazoline derivatives against various microbial strains.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazoline Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Pyrazoline 112.52550502550
Pyrazoline 26.2512.5252512.525
Pyrazoline 3255010010050100
Ciprofloxacin3.126.256.256.25--
Fluconazole----12.525

Note: Data is representative and sourced from studies on analogous pyrazoline structures. The specific activity of derivatives from this compound should be determined experimentally.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of chalcones, pyrazolines, and pyrimidines. The resulting compounds are of significant interest for further investigation in drug discovery and development, particularly in the search for new antimicrobial agents. The functionalization of the pyridine ring with a methyl group offers opportunities for fine-tuning the biological properties of these heterocyclic scaffolds.

References

Application of 2-Acetyl-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine is a versatile heterocyclic ketone that serves as a valuable building block in the synthesis of various agrochemicals, particularly insecticides. Its pyridine core is a common feature in many biologically active molecules, and the acetyl and methyl groups offer reactive sites for further chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of a neonicotinoid insecticide, Imidacloprid, using this compound as a starting material. The protocols are designed to guide researchers through a plausible synthetic route, providing methodologies for key chemical transformations.

Core Application: Synthesis of Neonicotinoid Insecticides

This compound is a strategic precursor for the synthesis of neonicotinoid insecticides. These compounds act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death of the target insect. The pyridine moiety of this compound forms the core structure of many neonicotinoids. The following sections detail a synthetic pathway to produce Imidacloprid, a widely used systemic insecticide.

Synthetic Pathway Overview: From this compound to Imidacloprid

The proposed synthetic route involves a multi-step process to convert this compound into the key intermediate, 2-chloro-5-(chloromethyl)pyridine, which is then used to synthesize Imidacloprid.

G A This compound B Step 1: Chlorination (2-Chloro-5-acetyl-5-methylpyridine) A->B POCl3 C Step 2: Reduction (1-(2-Chloro-5-methylpyridin-3-yl)ethanol) B->C NaBH4 D Step 3: Chlorination of side-chain (2-Chloro-5-(1-chloroethyl)pyridine) C->D SOCl2 E Step 4: Elimination (2-Chloro-5-vinylpyridine) D->E Base (e.g., t-BuOK) F Step 5: Ozonolysis (2-Chloro-5-formylpyridine) E->F 1. O3 2. DMS G Step 6: Reduction (2-Chloro-5-(hydroxymethyl)pyridine) F->G NaBH4 H Step 7: Chlorination (2-Chloro-5-(chloromethyl)pyridine) G->H SOCl2 I Step 8: Condensation (Imidacloprid) H->I N-Nitro-imidazolidin-2-imine, Base

Figure 1: Proposed synthetic workflow for Imidacloprid from this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-acetylpyridine

This step introduces a chlorine atom at the 2-position of the pyridine ring, a common feature in many neonicotinoid insecticides.

Methodology:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-acetylpyridine.

Quantitative Data:

CompoundMW ( g/mol )MolesEq.Theoretical Yield (g)Expected Yield (%)
This compound135.160.11.0--
Phosphorus Oxychloride153.330.151.5--
2-Chloro-5-acetylpyridine155.58--15.5670-80
Step 2: Reduction of 2-Chloro-5-acetylpyridine to 1-(6-Chloropyridin-3-yl)ethanol

The acetyl group is reduced to a secondary alcohol, which is a precursor for the chloromethyl group.

Methodology:

  • Dissolve 2-Chloro-5-acetylpyridine (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give 1-(6-Chloropyridin-3-yl)ethanol, which can be used in the next step without further purification.

Quantitative Data:

CompoundMW ( g/mol )MolesEq.Theoretical Yield (g)Expected Yield (%)
2-Chloro-5-acetylpyridine155.580.11.0--
Sodium Borohydride37.830.151.5--
1-(6-Chloropyridin-3-yl)ethanol157.60--15.7690-95
Step 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The hydroxyl group of the alcohol is substituted with chlorine to form the key chloromethylpyridine intermediate.

Methodology:

  • To a solution of 1-(6-Chloropyridin-3-yl)ethanol (1.0 eq) in dichloromethane (DCM), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated NaHCO₃ solution to neutralize the excess SOCl₂.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Chloro-5-(chloromethyl)pyridine.

Quantitative Data:

CompoundMW ( g/mol )MolesEq.Theoretical Yield (g)Expected Yield (%)
1-(6-Chloropyridin-3-yl)ethanol157.600.11.0--
Thionyl Chloride118.970.121.2--
2-Chloro-5-(chloromethyl)pyridine162.02--16.2080-85
Step 4: Synthesis of Imidacloprid

The final step involves the condensation of the chloromethylpyridine intermediate with N-nitro-imidazolidin-2-imine.

Methodology:

  • To a solution of 2-Chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile, add N-nitro-imidazolidin-2-imine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Imidacloprid.

Quantitative Data:

CompoundMW ( g/mol )MolesEq.Theoretical Yield (g)Expected Yield (%)
2-Chloro-5-(chloromethyl)pyridine162.020.11.0--
N-Nitro-imidazolidin-2-imine130.100.11.0--
Potassium Carbonate138.210.151.5--
Imidacloprid255.66--25.5775-85

Signaling Pathway of Neonicotinoid Insecticides

Neonicotinoids, including Imidacloprid, act on the central nervous system of insects. They are agonists of the nicotinic acetylcholine receptors (nAChRs).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Neonicotinoid Action A Action Potential B Acetylcholine (ACh) Release A->B triggers C Nicotinic Acetylcholine Receptors (nAChRs) B->C ACh binds to D Ion Channel Opening (Na+/K+ influx) C->D E Depolarization & Nerve Impulse D->E F Imidacloprid G Irreversible Binding to nAChRs F->G G->C blocks ACh binding H Continuous Stimulation of nAChRs G->H I Paralysis & Death H->I

Application Notes and Protocols for 2-Acetyl-5-methylpyridine as a Ligand in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3][4] The efficiency and selectivity of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center. Pyridine-based ligands are of significant interest due to their unique electronic and steric properties, which can modulate the reactivity and stability of the catalyst.[5][6][7]

This document provides detailed application notes and hypothetical protocols for the use of 2-Acetyl-5-methylpyridine as a ligand in Suzuki coupling reactions. While direct literature detailing the extensive use of this specific ligand is limited, the following information is based on established principles of Suzuki-Miyaura coupling and data from structurally analogous pyridine-based ligands. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the potential of this compound in their synthetic endeavors.

The pyridine nitrogen in substrates and ligands can sometimes complicate Suzuki reactions by coordinating to the palladium catalyst, which may lead to catalyst deactivation.[8][9] Therefore, careful selection of reaction conditions is crucial for achieving high yields.

Data Presentation: Representative Performance in Suzuki Coupling

The following tables summarize anticipated quantitative data for the Suzuki coupling of various aryl halides with arylboronic acids using a hypothetical palladium/2-Acetyl-5-methylpyridine catalyst system. These values are illustrative and based on typical results obtained with similar pyridine-based ligands.

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / this compoundK₂CO₃Toluene/H₂O1001292
24-BromotoluenePd(OAc)₂ / this compoundCs₂CO₃1,4-Dioxane1001295
31-Bromo-4-nitrobenzenePd(OAc)₂ / this compoundK₃PO₄DMF110888
42-BromopyridinePd₂(dba)₃ / this compoundK₃PO₄1,4-Dioxane1101675

Table 2: Suzuki Coupling of 4-Bromoanisole with Various Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / this compoundK₂CO₃Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(OAc)₂ / this compoundCs₂CO₃1,4-Dioxane1001294
34-Formylphenylboronic acidPd(OAc)₂ / this compoundK₃PO₄DMF1101085
43-Thiopheneboronic acidPd₂(dba)₃ / this compoundK₂CO₃1,4-Dioxane1001689

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound as a ligand. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and this compound (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • This compound (0.02 mmol, 4 mol%)

  • Potassium hydroxide (KOH) (1.0 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.3 mmol, 0.6 equiv)

  • Water (3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, KOH, and TBAB.

  • Solvent Addition: Add 3 mL of water to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction with a palladium/2-Acetyl-5-methylpyridine catalyst system.

Suzuki_Catalytic_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)₂ I Base J Ar-Ar' Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Derivatization of 2-Acetyl-5-methylpyridine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyl-5-methylpyridine is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of a wide array of derivatives with significant potential in pharmaceutical applications. The presence of a reactive acetyl group and a modifiable pyridine ring allows for diverse chemical transformations, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These derivatization strategies are crucial for lead compound discovery and optimization in drug development.

This document provides detailed application notes and experimental protocols for key derivatization reactions of this compound, focusing on the synthesis of chalcones, hydrazones, and pyrimidines. The methodologies are presented to be accessible to researchers, scientists, and drug development professionals.

Derivatization via Claisen-Schmidt Condensation: Synthesis of Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system, are important intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities.[1] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel chalcone derivatives.

Experimental Protocol: General Procedure for Chalcone Synthesis

A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL). To this solution, an aqueous solution of potassium hydroxide (40%, 10 mL) is added dropwise while stirring. The reaction mixture is stirred at room temperature for 4-6 hours and then left to stand overnight. The mixture is subsequently poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure chalcone derivative.[2]

G start Start reactants Mix this compound, Aldehyde, and Ethanol start->reactants base Add Aqueous KOH (Catalyst) reactants->base stir Stir at Room Temperature (4-6 hours) base->stir stand Stand Overnight stir->stand precipitate Pour into Ice/Water and Acidify with HCl stand->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Chalcone Derivative recrystallize->end

Fig. 1: Experimental workflow for the synthesis of chalcones.
Quantitative Data: Chalcone Synthesis
ProductAr-CHO SubstituentYield (%)Melting Point (°C)
1a 4-Chlorobenzaldehyde85135-137
1b 4-Methoxybenzaldehyde88110-112
1c 4-Nitrobenzaldehyde82160-162
1d 2-Hydroxybenzaldehyde78128-130

Note: Data is representative and may vary based on specific reaction conditions.

Derivatization via Condensation Reaction: Synthesis of Hydrazones

Hydrazones are a class of organic compounds containing the R1R2C=NNH2 structure. Hydrazide-hydrazone derivatives have garnered significant attention due to their diverse biological properties, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities.[3][4]

Experimental Protocol: General Procedure for Hydrazone Synthesis

This compound (0.01 mol) and a suitable hydrazide (e.g., isonicotinic hydrazide, 0.01 mol) are dissolved in ethanol (25 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 6-8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the hydrazone derivative.[5]

G start Start reactants Mix this compound, Hydrazide, and Ethanol start->reactants catalyst Add Glacial Acetic Acid (Catalyst) reactants->catalyst reflux Reflux for 6-8 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Solid Product cool->filter wash_dry Wash with Cold Ethanol and Dry filter->wash_dry end Pure Hydrazone Derivative wash_dry->end

Fig. 2: Experimental workflow for the synthesis of hydrazones.
Quantitative Data: Hydrazone Synthesis
ProductHydrazide UsedYield (%)Melting Point (°C)
2a Isonicotinic hydrazide90215-217
2b Benzoic hydrazide85198-200
2c Cyanoacetic hydrazide88225-227

Note: Data is representative and may vary based on specific reaction conditions.

Derivatization via Cyclization of Chalcones: Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic aromatic compounds that are components of nucleic acids and have a wide range of pharmaceutical applications, including as anticancer and antimicrobial agents.[6] Chalcones derived from this compound can be used as precursors for the synthesis of novel pyrimidine derivatives.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

A mixture of a this compound-derived chalcone (0.01 mol) and urea (or thiourea/guanidine hydrochloride, 0.01 mol) is refluxed in ethanolic KOH solution (25 mL) for 18-24 hours.[6] The reaction mixture is then cooled and poured into crushed ice. The resulting solid is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.

G start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrimidine Pyrimidine Derivative chalcone->pyrimidine Cyclization cyclizing_agent Urea / Thiourea / Guanidine cyclizing_agent->pyrimidine

Fig. 3: Logical relationship from starting materials to pyrimidine derivatives.
Quantitative Data: Pyrimidine Synthesis
ProductChalcone PrecursorCyclizing AgentYield (%)
3a from 4-ChlorobenzaldehydeUrea75
3b from 4-MethoxybenzaldehydeThiourea78
3c from 4-NitrobenzaldehydeGuanidine HCl72

Note: Data is representative and may vary based on specific reaction conditions.

Pharmaceutical Applications and Biological Activity

Derivatives of this compound have shown promise in various therapeutic areas. For instance, chalcones and their subsequent heterocyclic derivatives, such as pyrimidines, have been reported to possess significant antimicrobial and anticancer activities.[1][6]

Antimicrobial Activity

Many pyridine derivatives exhibit antibacterial and antifungal properties.[7] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

Certain pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms can include the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Disruption of the cell cycle can lead to apoptosis (programmed cell death) in cancer cells.

G derivative Pyridopyrimidine Derivative cdk Cyclin-Dependent Kinase (CDK) derivative->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Inhibition leads to

Fig. 4: Inhibition of CDKs by pyridine derivatives leading to apoptosis.
Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative pyridine derivatives against various cell lines and microbial strains.

Compound ClassTestTargetIC50 / MIC (µM)
Pyridine HydrazoneAnticancerMCF-7 (Breast Cancer)1.5 - 5.8[9]
Pyridine HydrazoneAnticancerHCT-116 (Colon Cancer)4.0 - 24.4[8]
Pyrimidine DerivativeAntibacterialS. aureus6.25 - 12.5[7]
Pyrimidine DerivativeAntibacterialE. coli6.25 - 12.5[7]
Pyrimidine DerivativeAntifungalC. albicans12.5[7]

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are indicative of potency. Lower values indicate higher activity. Data is compiled from studies on structurally related compounds.

This compound is a highly valuable scaffold for the synthesis of pharmaceutically relevant compounds. The derivatization protocols outlined herein for the synthesis of chalcones, hydrazones, and pyrimidines provide a solid foundation for further research and development. The promising biological activities exhibited by these derivatives underscore their potential as lead compounds in the discovery of new therapeutic agents. Further optimization of these structures through medicinal chemistry approaches could lead to the development of potent and selective drugs for a variety of diseases.

References

Application Notes and Protocols for the N-Oxidation of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-oxidation of 2-acetyl-5-methylpyridine to its corresponding N-oxide. This transformation is a key step in modifying the electronic properties of the pyridine ring, enhancing its reactivity for further functionalization, which is often crucial in the synthesis of pharmaceutical intermediates and biologically active molecules. The protocols outlined below utilize common and effective oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with acetic acid, and urea-hydrogen peroxide (UHP).

General Reaction Scheme

The N-oxidation of this compound introduces an oxygen atom onto the nitrogen of the pyridine ring, forming this compound N-oxide.

Caption: General reaction for the N-oxidation of this compound.

Data Presentation: Comparison of N-Oxidation Protocols

The following table summarizes the key quantitative data for the different N-oxidation protocols described in this document. Please note that yields can vary based on the purity of reagents and precise reaction conditions.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
m-CPBADichloromethane (DCM)0 to 252 - 485 - 95
H₂O₂ / Acetic AcidAcetic Acid70 - 806 - 1270 - 85
Urea-Hydrogen Peroxide (UHP)Acetonitrile50 - 604 - 880 - 90

Experimental Workflow

The general workflow for the N-oxidation of this compound is depicted below. The process involves the reaction setup, the oxidation reaction itself, quenching of the oxidant, workup and extraction, and finally, purification and characterization of the product.

G start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_oxidant Add oxidizing agent (m-CPBA, H₂O₂/AcOH, or UHP) dissolve->add_oxidant reaction Stir at specified temperature and monitor by TLC add_oxidant->reaction quench Quench excess oxidant reaction->quench workup Aqueous workup and extraction quench->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End: this compound N-oxide characterize->end

Caption: General experimental workflow for N-oxidation.

Experimental Protocols

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is often preferred for its high yields and relatively mild reaction conditions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL for a 10 mmol scale reaction) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound N-oxide.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method provides a cost-effective alternative to peroxy acids.

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) to the stirred solution.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Once the pH of the aqueous solution is neutral to slightly basic (pH 7-8), transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the initial acetic acid).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound N-oxide by flash column chromatography or recrystallization.

Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)

UHP is a stable and safe solid source of hydrogen peroxide, making it a convenient oxidizing agent.[1][2]

Materials:

  • This compound

  • Urea-hydrogen peroxide (UHP)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in acetonitrile.

  • Add urea-hydrogen peroxide (1.5-2.0 eq) to the suspension.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble urea.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound N-oxide.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes. The neutralization of the acetic acid/hydrogen peroxide reaction mixture with sodium bicarbonate is highly exothermic and produces a large volume of CO₂ gas; perform this step slowly and with caution in a large vessel.

  • Urea-hydrogen peroxide, while more stable than aqueous hydrogen peroxide, is still a strong oxidizing agent and should be handled with care.[1]

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a number of biologically active compounds, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. This document provides detailed application notes and protocols for the large-scale synthesis and purification of this compound, focusing on the Friedel-Crafts acylation of 2-methylpyridine (2-picoline) followed by purification via vacuum fractional distillation.

Synthesis of this compound via Friedel-Crafts Acylation

The recommended method for the large-scale synthesis of this compound is the Friedel-Crafts acylation of 2-methylpyridine. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst, typically anhydrous aluminum chloride.[1] The reaction selectively introduces an acetyl group onto the pyridine ring, primarily at the 5-position due to the directing effect of the methyl group.

Reaction Scheme:

Caption: Overall workflow for the synthesis and purification of this compound.

Signaling Pathway of Friedel-Crafts Acylation

Friedel_Crafts_Acylation Ac2O Acetic Anhydride Acylium Acylium Ion [CH₃CO]⁺ Ac2O->Acylium Activation AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Acylium Complex Sigma Complex (Intermediate) Acylium->Complex Picoline 2-Methylpyridine Picoline->Complex Nucleophilic Attack Product This compound Complex->Product Deprotonation H_plus H⁺ Complex->H_plus AlCl3_cat AlCl₃ (regenerated) H_plus->AlCl3_cat

Caption: Key steps in the Friedel-Crafts acylation of 2-methylpyridine.

References

Application Notes and Protocols for 2-Acetyl-5-methylpyridine in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential applications of 2-Acetyl-5-methylpyridine in the fields of materials science and polymer chemistry. Due to a scarcity of published experimental data specifically involving this compound, this report leverages established protocols for structurally analogous acetylpyridine derivatives to provide representative experimental procedures. These protocols serve as a foundational guide for researchers looking to explore the incorporation of this compound into novel materials.

Application Notes

This compound is a versatile organic compound with potential applications in the synthesis of advanced materials. Its pyridine ring offers coordination sites for metal ions, while the acetyl group provides a reactive site for forming new carbon-nitrogen and carbon-carbon bonds. These structural features make it a promising building block for various functional materials.

1.1. Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring in this compound can act as a ligand to coordinate with metal ions, forming coordination polymers and Metal-Organic Frameworks (MOFs).[1][2][3] These materials are of significant interest due to their crystalline, porous structures and potential applications in:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.[1]

  • Catalysis: The metal centers within the framework can act as catalytic sites.

  • Luminescence and Sensing: The incorporation of organic linkers can lead to materials with interesting photophysical properties, making them suitable for applications in chemical sensing and optoelectronics.[2][4]

1.2. Schiff Base Polymers

The acetyl group of this compound can undergo condensation reactions with primary amines to form Schiff bases (imines). When bifunctional amines are used, this reaction can lead to the formation of Schiff base polymers.[5][6] These polymers are known for their:

  • Thermal Stability: The rigid aromatic and imine linkages can impart high thermal stability to the polymer backbone.

  • Chelating Properties: The imine-pyridine moiety can act as a chelating agent for various metal ions, leading to the formation of coordination polymers with potential applications in catalysis and materials with specific magnetic or optical properties.[5][7]

  • Antimicrobial Activity: Schiff bases and their metal complexes have been reported to exhibit antimicrobial properties.[5]

1.3. Photosensitive and Photoresponsive Materials

Pyridine-containing polymers have been investigated for their use in photosensitive and photoresponsive materials.[8][9] While not directly demonstrated for this compound, the incorporation of such a moiety into a polymer backbone, potentially alongside other photoactive groups like azobenzenes, could lead to materials that change their properties upon exposure to light.[8][10][11] Potential applications include:

  • Optical Data Storage: Reversible changes in the material's properties can be used to store information.

  • Light-Controlled Drug Delivery: Photo-induced changes in polymer conformation could be used to trigger the release of encapsulated molecules.

  • Photo-switchable Devices: The ability to alter material properties with light is fundamental to the development of optical switches and sensors.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of materials using acetylpyridine derivatives, which can be adapted for this compound.

2.1. Protocol 1: Synthesis of a 1D Zinc(II) Coordination Polymer

This protocol is adapted from the synthesis of a Zn(II) coordination polymer based on 4,4'-bipyridine and acetate, and serves as a model for the coordination chemistry of pyridine-containing ligands.[12]

Objective: To synthesize a one-dimensional coordination polymer using a pyridine-based ligand and a zinc(II) salt.

Materials:

  • Pyridine-containing ligand (e.g., 4,4'-bipyridine as a model)

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ethanol (CH₃CH₂OH)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and graduated cylinders

Procedure:

  • In a 50 mL round-bottom flask, dissolve the pyridine-containing ligand (1.0 mmol) and Zn(CH₃COO)₂·2H₂O (1.0 mmol, 0.219 g) in a mixture of 10 mL of ethanol and 10 mL of deionized water.[12]

  • Stir the mixture continuously at 70 °C for 4 hours under reflux.[12]

  • After 4 hours, turn off the heat and allow the solution to cool to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Allow the filtrate to stand undisturbed at room temperature. Colorless crystals of the coordination polymer should form over several days as the solvent slowly evaporates.[12]

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths and angles, and the coordination environment of the metal center.

  • Infrared (IR) Spectroscopy: To identify the coordination of the pyridine ligand to the metal center by observing shifts in the characteristic vibrational bands.

  • Elemental Analysis: To confirm the empirical formula of the synthesized coordination polymer.

Quantitative Data for an Analogous Zn(II) Coordination Polymer:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Zn(II) Coordination Number6 (distorted octahedral)
Zn-N Bond Lengths (Å)~2.15 - 2.18
Zn-O Bond Lengths (Å)~2.07 - 2.20

Data adapted from a similar reported structure.[12]

2.2. Protocol 2: Synthesis of a Schiff Base Polymer via Polycondensation

This protocol is based on the solution polycondensation of 2,6-pyridinedicarboxaldehyde and a polyetheramine, providing a template for the polymerization of acetylpyridine derivatives.[6]

Objective: To synthesize a Schiff base polymer through the condensation reaction of an acetylpyridine derivative and a diamine.

Materials:

  • This compound (or a diacetylpyridine as a model for polymerization)

  • Diamine monomer (e.g., polyetheramine (Jeffamine D-230))

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Glass plate for casting

  • Vacuum oven

Procedure:

  • In a 100 mL three-neck flask, dissolve the diamine monomer (10 mmol) in 10 mL of DMF under a nitrogen atmosphere.[6]

  • In a separate beaker, dissolve the diacetylpyridine monomer (10 mmol) in 20 mL of DMF.

  • Slowly add the diacetylpyridine solution dropwise to the stirred diamine solution at room temperature.

  • After complete addition, heat the reaction mixture to 120 °C and stir for 10 hours under a nitrogen atmosphere.[6]

  • After the reaction is complete, allow the polymer solution to cool to room temperature.

  • Cast the polymer solution onto a glass plate and heat to remove the DMF solvent.

  • Wash the resulting polymer film with water and ethanol to remove any unreacted monomers.

  • Dry the polymer film under vacuum at 80 °C to a constant weight.[6]

Characterization:

  • ¹H NMR Spectroscopy: To confirm the formation of the imine (-CH=N-) bond by the appearance of a characteristic peak (typically around 8.4 ppm) and the disappearance of the aldehyde/ketone and amine peaks.[6]

  • FTIR Spectroscopy: To identify the C=N stretching vibration of the Schiff base (typically around 1620-1650 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Quantitative Data for an Analogous Schiff Base Polymer:

Characterization TechniqueObserved Feature
¹H NMR (CDCl₃)Peak at ~8.4 ppm corresponding to -CH=N-
FTIRAbsorption band around 1635 cm⁻¹ for C=N stretch
Thermal Stability (TGA)Onset of degradation above 200 °C

Data adapted from a similar reported polymer.[6][13]

Visualizations

experimental_workflow_coordination_polymer cluster_synthesis Synthesis cluster_crystallization Crystallization & Isolation cluster_characterization Characterization reagents Dissolve Pyridine Ligand & Metal Salt in Solvent reaction Stir at 70°C for 4h reagents->reaction cooling Cool to Room Temperature reaction->cooling filtration1 Filter cooling->filtration1 evaporation Slow Solvent Evaporation filtration1->evaporation filtration2 Collect Crystals evaporation->filtration2 washing Wash with Ethanol filtration2->washing drying Air Dry washing->drying xrd Single-Crystal XRD drying->xrd ftir FTIR Spectroscopy drying->ftir ea Elemental Analysis drying->ea

Caption: Workflow for the synthesis and characterization of a coordination polymer.

schiff_base_polymerization monomers This compound Diamine reaction Polycondensation (DMF, 120°C, 10h) monomers->reaction polymer Schiff Base Polymer reaction->polymer

Caption: Reaction scheme for Schiff base polymerization.

logical_relationships_applications cluster_polymers Polymer & Material Synthesis cluster_properties Resulting Properties cluster_applications Potential Applications A This compound B Coordination Polymers / MOFs A->B Coordination C Schiff Base Polymers A->C Condensation D Photosensitive Polymers A->D Incorporation E Porosity & Crystalline Structure B->E F Thermal Stability & Chelating Ability C->F G Photoresponsive Behavior D->G H Gas Storage & Catalysis E->H I Specialty Coatings & Antimicrobials F->I J Optical Data Storage & Sensors G->J

Caption: Logical relationships from monomer to potential applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Acetyl-5-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of 2-Acetyl-5-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the Friedel-Crafts acylation of 2,5-lutidine (2,5-dimethylpyridine) and the oxidation of 2-methyl-5-ethylpyridine.

Q1: Why is my Friedel-Crafts acylation of 2,5-lutidine resulting in a very low yield or no product?

A: Standard Friedel-Crafts acylation conditions are often ineffective for pyridine derivatives for two main reasons:

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, making the aromatic ring electron-deficient and less nucleophilic than benzene. This deactivates it towards electrophilic aromatic substitution.

  • Lewis Acid Complexation: The lone pair of electrons on the pyridine nitrogen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that further deactivates the ring, rendering it highly resistant to acylation.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (solvent, 2,5-lutidine, acylating agent) are strictly anhydrous. Moisture can quench the Lewis acid catalyst and the acylating agent.

  • Alternative Catalysts: Consider using less reactive Lewis acids that have a lower affinity for the pyridine nitrogen.

  • Modified Acylation Procedures: Explore alternative methods that bypass the need for strong Lewis acids (see Advanced Protocols section).

Q2: I am observing the formation of multiple byproducts during the acylation of 2,5-lutidine. What are they and how can I minimize them?

A: A common byproduct is the N-acylated pyridinium salt, formed by the reaction of the acylating agent with the nitrogen atom of the pyridine ring. This salt is even more deactivated than the starting material. Di-acylated products may also form under harsh conditions.

Minimization Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to 2,5-lutidine.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to reduce the rate of side reactions.

  • Alternative Acylation Methods: Consider radical-based acylation or methods involving pre-metalation of the pyridine ring, which can offer better regioselectivity.

Q3: My oxidation of 2-methyl-5-ethylpyridine is not proceeding to completion or is producing over-oxidized products. How can I optimize this reaction?

A: The oxidation of the ethyl group to an acetyl group requires careful control of reaction conditions to prevent over-oxidation to a carboxylic acid or cleavage of the pyridine ring.

  • Choice of Oxidant: The strength and amount of the oxidizing agent are critical. Milder oxidants or controlled amounts of stronger oxidants are preferred.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS to determine the optimal reaction time. Avoid prolonged reaction times or excessive temperatures, which can lead to over-oxidation.

  • Catalyst Activity: In catalytic oxidations (e.g., using a vanadium oxide catalyst), ensure the catalyst is active and not poisoned.

Q4: What is the most effective method for purifying the final this compound product?

A: The purification strategy depends on the nature of the impurities.

  • Extraction: An initial aqueous workup can remove water-soluble byproducts and unreacted starting materials. Washing the organic layer with a dilute acid solution can remove basic impurities, followed by a wash with a dilute base to remove acidic impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related impurities. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

Quantitative Data on Reaction Conditions

The following tables summarize various conditions for the synthesis of pyridine derivatives, providing a comparative overview.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Imidazo[1,2-a]pyridine

CatalystYield (%)
None<5
La(OTf)₃32
AlCl₃40

Note: Data adapted from a study on a related heterocyclic system, illustrating the importance of the Lewis acid catalyst.

Experimental Protocols

Protocol 1: Oxidation of 2-Methyl-5-ethylpyridine to this compound

This protocol is based on the vapor-phase catalytic oxidation method.[1][2]

Materials:

  • 2-Methyl-5-ethylpyridine

  • Modified Vanadium Oxide catalyst

  • Air or Oxygen

  • Inert gas (e.g., Nitrogen)

  • Suitable solvent for product trapping (e.g., toluene)

Procedure:

  • Set up a fixed-bed reactor system with a furnace for temperature control.

  • Load the reactor with the modified vanadium oxide catalyst.

  • Heat the reactor to the desired temperature (e.g., 250-350 °C) under a flow of inert gas.

  • Introduce a gaseous mixture of 2-methyl-5-ethylpyridine, air/oxygen, and an inert carrier gas into the reactor. The molar ratio of reactants should be optimized based on the catalyst and reactor setup.

  • Pass the product stream through a cold trap containing a suitable solvent to collect the crude product.

  • Monitor the reaction progress and product distribution using GC-MS analysis of the collected samples.

  • Once the reaction is complete, cool down the reactor under an inert atmosphere.

  • The collected crude product can be purified by column chromatography or vacuum distillation.

Protocol 2: Acylation of 2,5-Lutidine (Hypothetical Optimized Protocol)

This protocol is a generalized procedure for the acylation of 2,5-lutidine, incorporating best practices to overcome the challenges of pyridine acylation.

Materials:

  • 2,5-Lutidine (2,5-dimethylpyridine)

  • Acetic anhydride or Acetyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Pyridine (as a base and solvent) or Triethylamine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-lutidine (1.0 eq) and anhydrous pyridine or DCM as the solvent.

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow and Logic

Diagram 1: General Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Acylation of 2,5-Lutidine or Oxidation of 2-Methyl-5-ethylpyridine Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Workup Aqueous Workup (Extraction) Quenching->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Final_Purification Column Chromatography or Vacuum Distillation Concentration->Final_Purification Characterization Characterization Final_Purification->Characterization Yield & Purity Analysis

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Logic for Low Yield in 2,5-Lutidine Acylation

G Start Low or No Product Check_Conditions Are reaction conditions strictly anhydrous? Start->Check_Conditions Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous No_Anhydrous No Check_Conditions->No_Anhydrous Check_Catalyst Is standard Lewis Acid (e.g., AlCl₃) used? Yes_Anhydrous->Check_Catalyst Dry_Reagents Thoroughly dry all reagents and glassware. No_Anhydrous->Dry_Reagents Dry_Reagents->Check_Catalyst Yes_Standard_Catalyst Yes Check_Catalyst->Yes_Standard_Catalyst No_Standard_Catalyst No Check_Catalyst->No_Standard_Catalyst Consider_Alternatives N-acylation and ring deactivation likely. Consider alternative methods. Yes_Standard_Catalyst->Consider_Alternatives Evaluate_Other_Params Evaluate other parameters: - Temperature - Stoichiometry - Reaction Time No_Standard_Catalyst->Evaluate_Other_Params Advanced_Methods Explore radical acylation or metalation-acylation protocols. Consider_Alternatives->Advanced_Methods

References

Technical Support Center: Synthesis of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylpyridine (also known as 2-picoline). This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, like aluminum chloride.[1][2] Another documented method involves the reaction of 2-picolyl lithium with acetic anhydride.

Q2: What are the potential common byproducts in the synthesis of this compound?

A2: During the Friedel-Crafts acylation of 2-methylpyridine, several byproducts can form. Due to the directing effects of the methyl group and the nitrogen atom in the pyridine ring, acylation can occur at different positions, leading to isomeric byproducts. Polysubstitution, where more than one acetyl group is added to the pyridine ring, is also a possibility, though less common in acylation than alkylation.[2]

Common byproducts may include:

  • Isomeric Acetyl-methylpyridines: Such as 2-Acetyl-3-methylpyridine and 2-Acetyl-6-methylpyridine. The regioselectivity of the reaction is a critical factor.[3]

  • Di-acylated products: Molecules with two acetyl groups attached to the pyridine ring.

  • N-acylated pyridinium species: The initial reaction between the Lewis acid and the acylating agent can be complex, and side reactions involving the pyridine nitrogen are possible.[4]

  • Unreacted starting materials: Incomplete conversion will leave residual 2-methylpyridine.

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation involves careful control of reaction conditions. Key parameters include:

  • Reaction Temperature: Friedel-Crafts acylations are often exothermic. Maintaining a low temperature, typically using an ice bath during the addition of reagents, can help control the reaction rate and improve selectivity.[5][6]

  • Stoichiometry of Reactants: Precise control over the molar ratios of 2-methylpyridine, the acylating agent, and the Lewis acid catalyst is crucial. An excess of the acylating agent can increase the likelihood of polysubstitution.

  • Order of Addition: The order in which the reactants are mixed can influence the outcome. Typically, the Lewis acid is suspended in a solvent, followed by the slow addition of the acylating agent, and then the substrate.[5][6]

  • Choice of Solvent: Anhydrous, non-reactive solvents like dichloromethane or nitrobenzene are commonly used. The solvent can affect the solubility of intermediates and the overall reaction pathway.

Q4: What are the recommended purification methods for this compound?

A4: After quenching the reaction, a standard workup procedure is typically followed, which includes washing with dilute acid, water, and a basic solution (like saturated sodium bicarbonate) to remove the catalyst and unreacted reagents.[5][6] The primary methods for purifying the crude product are:

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from byproducts with different boiling points.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate isomeric and other closely related byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Action(s)
Low to no product formation 1. Inactive Lewis acid catalyst (e.g., hydration of AlCl₃).2. Impure starting materials (e.g., water in 2-picoline or solvent).3. Reaction temperature too low.1. Use fresh, anhydrous Lewis acid catalyst. Handle it under an inert atmosphere.2. Ensure all starting materials and solvents are thoroughly dried.3. After the initial addition at low temperature, allow the reaction to warm to room temperature and stir for a sufficient period to ensure completion.[5][6]
Formation of multiple products (isomers) 1. Reaction temperature is too high, leading to decreased regioselectivity.2. Incorrect stoichiometry of reactants.1. Maintain a low temperature (0-5 °C) during the addition of reagents.[5][6]2. Carefully control the molar ratios of the substrate, acylating agent, and catalyst.
Presence of di-acylated byproducts 1. Excess of acylating agent (acetyl chloride or acetic anhydride).2. The product, this compound, is not sufficiently deactivated to prevent a second acylation.1. Use a stoichiometric amount or a slight excess of the acylating agent relative to the 2-methylpyridine.2. Consider using a milder Lewis acid or optimizing the reaction time to favor mono-acylation.
Dark-colored reaction mixture or tar formation 1. Reaction temperature is too high.2. Presence of impurities that can polymerize under acidic conditions.1. Ensure efficient cooling and slow addition of reagents to control the exothermic reaction.2. Use purified starting materials and solvents.
Difficult workup and product isolation 1. Incomplete quenching of the Lewis acid catalyst.2. Formation of stable emulsions during aqueous washes.1. Quench the reaction mixture thoroughly by pouring it into a mixture of ice and concentrated HCl.[5][6]2. If emulsions form, try adding a small amount of a saturated brine solution or filtering the mixture through a pad of celite.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Methylpyridine

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[5][6]

Materials:

  • 2-Methylpyridine (2-picoline)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.

  • To this mixture, add a solution of 2-methylpyridine (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (2-Picoline, Acetyl Chloride, AlCl₃, DCM) setup_flask Set up Reaction Flask (Inert Atmosphere) prep_reagents->setup_flask suspend_alcl3 Suspend AlCl₃ in DCM setup_flask->suspend_alcl3 cool_mixture Cool to 0°C suspend_alcl3->cool_mixture add_acetyl_chloride Add Acetyl Chloride cool_mixture->add_acetyl_chloride add_picoline Add 2-Picoline Solution add_acetyl_chloride->add_picoline warm_rt Warm to Room Temperature add_picoline->warm_rt quench Quench with Ice/HCl warm_rt->quench extract Separate and Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_products Products & Byproducts picoline 2-Methylpyridine main_product This compound (Desired Product) picoline->main_product Acylation isomer Isomeric Byproducts (e.g., 2-Acetyl-3-methylpyridine) picoline->isomer Side Reaction diacetyl Di-acylated Byproducts picoline->diacetyl Side Reaction unreacted Unreacted 2-Methylpyridine picoline->unreacted Incomplete Reaction acyl_chloride Acetyl Chloride acyl_chloride->main_product lewis_acid AlCl₃ (Catalyst) lewis_acid->main_product

Caption: Logical relationship of reactants to products and byproducts.

References

Technical Support Center: Synthesis of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetyl-5-methylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylpyridine (2-picoline). This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. An alternative, though less common, route involves the reaction of 5-methylpyridine-2-carbonitrile with a methylmagnesium halide (Grignard reagent) followed by hydrolysis.

Q2: Why is the yield of my Friedel-Crafts acylation of 2-picoline consistently low?

A2: Low yields in the Friedel-Crafts acylation of 2-picoline can be attributed to several factors. Pyridine and its derivatives are electron-deficient aromatic systems, which makes them less reactive towards electrophilic substitution.[1] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it and further reducing the ring's reactivity.[2] Careful optimization of reaction conditions is crucial to overcome these challenges.

Q3: What are the key parameters to control for a successful and high-yield synthesis?

A3: To achieve a high yield of this compound, the following parameters are critical:

  • Purity of Reagents: Ensure all starting materials, including 2-picoline, the acylating agent, and the solvent, are anhydrous and of high purity. Moisture can deactivate the Lewis acid catalyst.[3]

  • Choice and Stoichiometry of Lewis Acid: The type and amount of Lewis acid are crucial. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids can be explored. A sufficient amount of catalyst is needed to activate the acylating agent and overcome its complexation with the pyridine nitrogen.

  • Reaction Temperature: Temperature control is vital. The optimal temperature will depend on the specific reagents and catalyst used. It's often a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the expected side products in the acylation of 2-picoline?

A4: Besides the desired this compound, several side products can form, including:

  • Other acylated isomers: Acylation at other positions of the pyridine ring can occur, although the 5-position is generally favored due to the directing effect of the methyl group.

  • Di-acylated products: Under harsh conditions or with an excess of the acylating agent, a second acetyl group may be introduced.

  • Products from side reactions of the acylating agent: For example, acetic anhydride can undergo self-condensation or other reactions.

  • Complexes of the product with the Lewis acid: The ketone product can form a complex with the Lewis acid, which requires proper workup to be broken.[3]

Q5: What are the recommended purification methods for this compound?

A5: The purification of this compound typically involves the following steps:

  • Quenching and Workup: The reaction mixture is usually quenched by pouring it into a mixture of ice and a strong acid (like HCl) to decompose the catalyst-product complex.

  • Extraction: The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed to remove any remaining acid and other water-soluble impurities.

  • Distillation or Chromatography: Final purification is achieved by vacuum distillation or column chromatography to separate the desired product from any remaining starting materials and side products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Lewis Acid Catalyst Use a fresh, anhydrous batch of the Lewis acid. Ensure it is handled under an inert atmosphere to prevent exposure to moisture. Consider increasing the molar ratio of the Lewis acid to the substrate.
Poor Quality of Reagents Use freshly distilled 2-picoline and acylating agent. Ensure all solvents are anhydrous.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction by TLC or GC. Be cautious as higher temperatures can also lead to increased side product formation.
Incorrect Stoichiometry Re-evaluate the molar ratios of the reactants and catalyst. An excess of the acylating agent might be necessary in some cases.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature A lower reaction temperature may improve the regioselectivity of the acylation.
Choice of Lewis Acid Different Lewis acids can exhibit different selectivities. Consider screening other Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride (BF₃).
Order of Addition The order in which the reagents are mixed can influence the outcome. Try adding the acylating agent slowly to a mixture of the 2-picoline and Lewis acid.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Incomplete Quenching Ensure the reaction mixture is thoroughly quenched to break up all complexes between the product and the Lewis acid. The use of a strong acid during workup is crucial.
Emulsion Formation During Extraction Add a small amount of a saturated brine solution to help break the emulsion.
Co-elution of Impurities During Chromatography Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary.
Decomposition During Distillation If the product is thermally sensitive, use vacuum distillation at a lower temperature.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of 2-Picoline (Illustrative Data)
Lewis AcidMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃1.2 : 1Dichloromethane406~60-70
ZnCl₂1.5 : 11,2-Dichloroethane808~40-50
FeCl₃1.2 : 1Dichloromethane406~50-60
BF₃·OEt₂2.0 : 1Dichloromethane2512~30-40

Note: The yields presented are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of 2-picoline.

Materials:

  • 2-Methylpyridine (2-picoline)

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • After the addition is complete, add 2-picoline (1.0 equivalent) dropwise, keeping the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, followed by a dilute NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Workflow for Friedel-Crafts Acylation of 2-Picoline

G reagents 1. Reagent Preparation (Anhydrous AlCl₃, DCM) cooling 2. Cooling to 0 °C reagents->cooling acyl_add 3. Addition of Acetyl Chloride cooling->acyl_add picoline_add 4. Addition of 2-Picoline acyl_add->picoline_add reaction 5. Reaction at Reflux picoline_add->reaction monitoring 6. Monitoring (TLC/GC) reaction->monitoring quenching 7. Quenching with HCl/Ice monitoring->quenching Reaction Complete extraction 8. Extraction with DCM quenching->extraction washing 9. Washing of Organic Layer extraction->washing drying 10. Drying and Concentration washing->drying purification 11. Purification (Distillation/Chromatography) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 2: Synthesis of this compound from 5-Methylpyridine-2-carbonitrile

This protocol outlines the synthesis using a Grignard reagent.

Materials:

  • 5-Methylpyridine-2-carbonitrile

  • Methylmagnesium bromide (MeMgBr) or Methylmagnesium iodide (MeMgI) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Aqueous acid solution (e.g., HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for Grignard reactions under anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Dissolve 5-methylpyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (MeMgBr or MeMgI, ~1.2 equivalents) via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, then with a saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

G start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_catalyst Check Lewis Acid (Activity, Stoichiometry) start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_time Optimize Reaction Time start->check_time check_workup Evaluate Workup & Purification start->check_workup improve_reagents Use Fresh/Purified Reagents check_reagents->improve_reagents improve_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->improve_catalyst improve_temp Optimize Temperature check_temp->improve_temp improve_time Monitor Reaction Progress check_time->improve_time improve_workup Optimize Quenching & Purification check_workup->improve_workup

Caption: A logical flow for troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Acetyl-5-methylpyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For crude mixtures with significant amounts of volatile impurities or unreacted starting materials, vacuum distillation is often a good initial step. Column chromatography is highly effective for separating the target compound from byproducts with different polarities.[1]

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: Common impurities can include unreacted starting materials such as 3-picoline, acylating agents (e.g., acetic anhydride or acetyl chloride) and their byproducts, solvents used in the reaction, and potentially isomeric byproducts like other acetylated picolines, although these are generally formed in smaller amounts depending on the regioselectivity of the synthesis. In syntheses involving pyridine as a solvent or catalyst, residual pyridine may also be present.[2]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties that inform purification strategies include its boiling point, which is approximately 240-242 °C at atmospheric pressure, making vacuum distillation a suitable method for purification. It is a liquid at room temperature and is soluble in many common organic solvents like ethanol, ether, and chloroform, but has low solubility in water.[3] This differential solubility is useful for liquid-liquid extraction during the work-up phase.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause Troubleshooting Steps
Product will not distill or distills very slowly. - Vacuum is not low enough.- Heating temperature is too low.- Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature. Be cautious of overheating, which can lead to decomposition.
Product co-distills with impurities. - The boiling points of the product and impurities are very close.- Use a fractionating column to increase the separation efficiency.- Consider an alternative purification method like column chromatography if distillation is ineffective.
Product decomposes during distillation. - The heating temperature is too high.- The residence time in the heated flask is too long.- Use a lower distillation pressure to reduce the required temperature.- Distill the product as quickly as possible once the correct temperature and pressure are reached.
Bumping or uneven boiling. - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure vigorous stirring throughout the distillation.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column is overloaded with crude material.- Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[1]- Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of the product band. - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved or is precipitating on the column.- Add a small amount of a polar solvent like methanol to the eluent (up to 5%).- If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.- Ensure the sample is fully dissolved in a minimal amount of the eluent before loading.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the initial purification of this compound from a crude reaction mixture, particularly for removing lower-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Collect any low-boiling fractions that distill over first. These may contain residual solvents or starting materials.

  • Increase the temperature gradually until the this compound begins to distill. The boiling point will be significantly lower than the atmospheric boiling point.

  • Collect the fraction corresponding to pure this compound in a clean collection flask.

  • Once the product has been collected, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for achieving high purity by separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal eluent should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions in separate tubes.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane. This will help to first elute non-polar impurities, followed by the product, and finally more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data

The following table provides an overview of expected outcomes for the purification of this compound. The actual yield and purity will depend on the success of the preceding synthetic step and the careful execution of the purification protocol.

Purification Method Typical Purity Achieved Expected Yield Range Notes
Vacuum Distillation >95%60-80%Effective for removing volatile impurities. Yield can be lower due to product remaining in the distillation pot or losses during transfer.
Column Chromatography >98%70-90%Highly effective for removing polar and non-polar impurities. Yield depends on the separation efficiency and the amount of material lost during the process.[1]
Combined Distillation and Chromatography >99%50-75%Provides the highest purity product. The overall yield is lower due to losses in each step.

Visualizations

experimental_workflow crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Initial Purification chromatography Column Chromatography crude_product->chromatography Direct Purification distillation->chromatography Further Purification purity_analysis Purity Analysis (GC/NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered check_impurities Identify Impurities (TLC/GC-MS) start->check_impurities distillation_issue Distillation Problem check_impurities->distillation_issue High-boiling impurities chromatography_issue Chromatography Problem check_impurities->chromatography_issue Polar/Non-polar impurities adjust_vacuum Adjust Vacuum/Temp distillation_issue->adjust_vacuum Poor Separation use_fractionation Use Fractionating Column distillation_issue->use_fractionation Co-distillation optimize_eluent Optimize Eluent chromatography_issue->optimize_eluent Poor Separation check_loading Reduce Column Loading chromatography_issue->check_loading Band Tailing

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Side Reactions in 2-Acetyl-5-methylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Acetyl-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my derivatization reaction. What are the common causes?

A1: Low yields in the derivatization of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and solvent can significantly impact the yield.[1] Reactions may require heating to proceed to completion.

  • Purity of Starting Materials: Impurities in your this compound or derivatizing agent can interfere with the reaction.

  • Moisture: Many derivatizing reagents, especially silylating agents, are sensitive to moisture, which can lead to their deactivation.[2]

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: I am seeing multiple unexpected peaks in my GC-MS analysis. What could they be?

A2: Unexpected peaks often indicate the presence of side products. Common side reactions with this compound include:

  • Aldol Condensation: Self-condensation of this compound can occur, especially under basic conditions, leading to the formation of α,β-unsaturated ketone dimers.

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid, or the methyl group on the pyridine ring can be oxidized.

  • Reduction: If a reducing agent is present or formed in situ, the acetyl group can be reduced to an alcohol.

  • Byproducts from Reagents: The derivatization reagents themselves can sometimes produce byproducts that are detectable by GC-MS.

Q3: How can I minimize the formation of aldol condensation products?

A3: To minimize aldol condensation, consider the following:

  • Control of Basicity: Use a non-nucleophilic base or carefully control the amount of base used.

  • Lower Reaction Temperature: Aldol reactions are often favored at higher temperatures. Running the reaction at a lower temperature can help minimize this side reaction.

  • Order of Addition: Adding the base slowly to a cooled solution of the ketone can sometimes reduce self-condensation.

Troubleshooting Guides for Specific Derivatization Reactions

Reduction of the Acetyl Group

The reduction of the acetyl group in this compound to a secondary alcohol is a common derivatization to increase polarity and introduce a chiral center.

  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the stirred solution.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficient reducing agent.Increase the equivalents of NaBH₄ to 1.5-2.0 eq.
Low reaction temperature.Allow the reaction to proceed at room temperature for a longer duration.
Formation of Borate Esters Incomplete hydrolysis during workup.Add a dilute acid (e.g., 1M HCl) during the quench to hydrolyze the borate esters before extraction.
Low Yield Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer.
Reaction Reagent Typical Yield Key Side Products
ReductionSodium Borohydride85-95%Over-reduction to ethylpyridine (minor)
Oxime Formation

Derivatization of the acetyl group to an oxime is often performed to improve the chromatographic properties for GC analysis.

  • Dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a mixture of pyridine and ethanol.[4]

  • Heat the mixture at 60°C for 1-2 hours.[4]

  • Monitor the reaction by TLC.

  • After cooling, add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with dilute acid (to remove pyridine) and then with brine.[4]

  • Dry the organic layer and concentrate to obtain the oxime derivative.

Issue Possible Cause Suggested Solution
Low Derivatization Yield Inactive hydroxylamine hydrochloride.Use a fresh, unopened vial of the reagent.
Incorrect pH.Ensure sufficient pyridine is used to act as a base and solvent.
Multiple Peaks in Chromatogram Formation of syn and anti oxime isomers.This is expected. Optimize chromatographic conditions to either separate or co-elute the isomers for quantification.
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts the acetyl group into an ester, which can be a useful derivatization for structural confirmation.

  • Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.), to the solution.[5]

  • Stir the reaction at room temperature and monitor by TLC. The reaction may require gentle heating.[6]

  • Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate solution.[6]

  • Wash the organic layer with a sodium bicarbonate solution to remove the carboxylic acid byproduct.[6]

  • Dry the organic layer and concentrate to yield the ester derivative.

Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficiently reactive peroxy acid.Use a more reactive peroxy acid like trifluoroperacetic acid (TFPAA).
Low reaction temperature.Gently heat the reaction mixture, but monitor for decomposition.
Side Reactions Oxidation of the pyridine nitrogen.This is a common side reaction. The resulting N-oxide can often be separated by chromatography.
Low Yield Product hydrolysis during workup.Ensure the workup is performed promptly and under neutral or slightly basic conditions.
Reaction Reagent Typical Yield Key Side Products
Baeyer-Villiger Oxidationm-CPBA60-80%Pyridine N-oxide derivative

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add derivatization reagent dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction (TLC/GC-MS) react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify end Final Product purify->end troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_unexpected_peaks Troubleshooting Unexpected Peaks cluster_incomplete_reaction Troubleshooting Incomplete Reaction start Problem Encountered low_yield Low Yield start->low_yield unexpected_peaks Unexpected Peaks start->unexpected_peaks incomplete_reaction Incomplete Reaction start->incomplete_reaction ly_q1 Check reagent purity & activity low_yield->ly_q1 up_q1 Identify side reactions (e.g., Aldol) unexpected_peaks->up_q1 ir_q1 Increase reaction time/temperature incomplete_reaction->ir_q1 ly_q2 Optimize reaction conditions (T, t) ly_q1->ly_q2 ly_q3 Ensure anhydrous conditions ly_q2->ly_q3 ly_q4 Improve workup procedure ly_q3->ly_q4 solution Optimized Protocol ly_q4->solution up_q2 Check for reagent byproducts up_q1->up_q2 up_q3 Analyze for starting material up_q2->up_q3 up_q3->solution ir_q2 Increase reagent stoichiometry ir_q1->ir_q2 ir_q3 Consider a catalyst ir_q2->ir_q3 ir_q3->solution

References

Technical Support Center: 2-Acetyl-5-methylpyridine - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 2-Acetyl-5-methylpyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), acidic or basic conditions (hydrolysis), and oxidizing agents. The pyridine ring is relatively stable, but the acetyl and methyl functional groups are susceptible to chemical transformations under stress conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible pathways can be inferred from the degradation of similar pyridine derivatives. Key potential degradation routes include:

  • Oxidation: The acetyl and methyl groups are susceptible to oxidation. The methyl group can be oxidized to a carboxylic acid, forming 2-acetyl-5-carboxypyridine. The acetyl group could also be oxidized, potentially leading to the formation of 5-methylpyridine-2-carboxylic acid (a derivative of nicotinic acid).[1][2]

  • Photodegradation: Exposure to UV light can induce degradation of the pyridine ring. For pyridine itself, UV photolysis can lead to ring-opening and the formation of products like succinic acid.[3][4] It is plausible that this compound could undergo similar ring cleavage under UV stress.

  • Hydrolysis: Under strongly acidic or basic conditions, the acetyl group may undergo hydrolysis, although this is generally less common for ketones compared to esters.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. For similar compounds like 2-methylpyridine N-oxide, thermal decomposition yields 2-methylpyridine and pyridine.[5]

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and atmospheric oxygen. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis of a stored sample. Degradation of the compound.- Review storage conditions. Ensure the sample was protected from light, heat, and air. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times. - Use a stability-indicating analytical method to resolve the parent compound from its degradants.
Change in color or physical appearance of the material. Significant degradation or contamination.- Do not use the material for experiments requiring high purity. - Characterize the impurities using techniques like LC-MS or NMR to understand the nature of the degradation. - Repurify the material if possible (e.g., by chromatography or distillation) and re-verify its identity and purity.
Inconsistent results in bioassays or chemical reactions. Instability of the compound in the experimental medium.- Evaluate the stability of this compound under the specific experimental conditions (pH, temperature, solvent). - Prepare solutions fresh before use. - Include control samples to monitor the stability of the compound over the duration of the experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[6][7][8][9] The following is a general protocol for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress Condition Methodology
Acid Hydrolysis - To 1 mL of stock solution, add 1 mL of 0.1 M HCl. - Heat at 60°C for 24 hours. - Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Base Hydrolysis - To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. - Keep at room temperature for 8 hours. - Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Oxidative Degradation - To 1 mL of stock solution, add 1 mL of 3% H₂O₂. - Keep at room temperature for 24 hours, protected from light. - Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Thermal Degradation - Store the solid compound in an oven at 70°C for 48 hours. - Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
Photodegradation - Expose a 0.1 mg/mL solution of the compound to UV light (e.g., 254 nm) for 24 hours. - Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation (UV) This compound This compound 5-Methylpyridine-2-carboxylic_acid 5-Methylpyridine- 2-carboxylic acid This compound->5-Methylpyridine-2-carboxylic_acid [O] on acetyl 2-Acetyl-5-carboxypyridine 2-Acetyl-5- carboxypyridine This compound->2-Acetyl-5-carboxypyridine [O] on methyl Ring_Opened_Products Ring-Opened Products (e.g., Succinic Acid Derivatives) This compound->Ring_Opened_Products UV Light Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Stock Prepare Stock Solution (1 mg/mL) Control Unstressed Control Stock->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photolytic (Solution, UV light) Stock->Photo Analysis HPLC-PDA Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid, 70°C) Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation & Peak Purity Analysis->Evaluation

References

Technical Support Center: Purification of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of isomeric impurities from 2-Acetyl-5-methylpyridine. The following information is designed to offer practical guidance for achieving high purity of the target compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: During the synthesis of this compound, several isomeric byproducts can form, depending on the synthetic route. The most common impurities are other constitutional isomers of acetyl-methylpyridine. These can include, but are not limited to:

  • 3-Acetyl-2-methylpyridine

  • 4-Acetyl-2-methylpyridine

  • 2-Acetyl-3-methylpyridine

  • 4-Acetyl-3-methylpyridine

  • 5-Acetyl-2-methylpyridine

The specific isomers and their ratios will depend on the starting materials and reaction conditions used in the synthesis.

Q2: What are the primary methods for removing these isomeric impurities?

A2: The most effective methods for purifying this compound from its isomers are fractional distillation, crystallization, and column chromatography. The choice of method depends on the specific impurities present, their concentrations, and the desired final purity of the product.

Q3: How do the physical properties of the isomers affect their separation?

A3: The success of separation techniques like fractional distillation and crystallization relies on differences in the physical properties of the isomers, primarily their boiling points and solubilities. Isomers with larger differences in boiling points are more amenable to separation by fractional distillation. Similarly, differences in solubility in a particular solvent system can be exploited for purification by crystallization.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a viable method for separating isomers with different boiling points. However, the boiling points of acetyl-methylpyridine isomers can be very close, making this a challenging separation that often requires a highly efficient fractionating column.

Issue: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow and steady distillation rate is crucial for good separation.

  • Possible Cause: Fluctuations in heat input.

    • Solution: Use a stable heating source, such as a heating mantle with a controller or an oil bath, to ensure consistent and even heating.

Quantitative Data (Illustrative)

TechniqueInitial Purity of this compoundIsomeric Impurity (e.g., 4-Acetyl-3-methylpyridine)Final Purity of this compoundYield
Fractional Distillation90%8%>98%~70%

Note: This data is illustrative and the actual results will depend on the specific mixture of isomers and the distillation setup.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. This compound is a low-melting solid or liquid at room temperature, which can make crystallization challenging. However, by selecting an appropriate solvent system, it is possible to selectively crystallize the desired product or the impurity.

Issue: Oiling out instead of crystallization.

  • Possible Cause: The compound's melting point is lower than the temperature of the crystallization solution.

    • Solution: Use a lower-boiling point solvent or a solvent mixture that allows for crystallization to occur at a lower temperature. Seeding the solution with a pure crystal of this compound can also help induce crystallization.

  • Possible Cause: The concentration of the solute is too high.

    • Solution: Use a larger volume of solvent to create a less saturated solution.

Issue: Low yield of purified product.

  • Possible Cause: The compound has high solubility in the chosen solvent, even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can also help to increase the yield.

Quantitative Data (Illustrative)

Solvent SystemInitial Purity of this compoundIsomeric Impurity (e.g., 2-Acetyl-3-methylpyridine)Final Purity of this compoundYield
Ethanol/Water90%7%>99%~80%
Hexane/Ethyl Acetate90%7%>98.5%~75%

Note: This data is illustrative and the optimal solvent system and conditions need to be determined experimentally.

Column Chromatography

Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers high-resolution separation of isomers.

Issue: Co-elution of isomers.

  • Possible Cause: Inappropriate stationary phase or mobile phase.

    • Solution: Screen different columns with varying stationary phases (e.g., C18, phenyl-hexyl, cyano). Optimize the mobile phase composition by adjusting the solvent ratio, using additives like acids or bases to alter the ionization of the compounds, or changing the organic modifier (e.g., from acetonitrile to methanol).

  • Possible Cause: Poor peak shape (tailing).

    • Solution: For basic compounds like pyridines, peak tailing can occur due to interaction with acidic silanol groups on the silica support. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape.

Quantitative Data (Illustrative)

Chromatography ModeColumnMobile PhaseInitial PurityFinal PurityRecovery
Reverse Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid90%>99.5%>95%
Normal Phase HPLCSilicaHexane/Ethyl Acetate90%>99%>95%

Note: This data is illustrative and the specific conditions will need to be optimized for the particular mixture of isomers.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge). Ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the impure this compound. Add a few boiling chips.

  • Distillation: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the column. It is crucial to maintain a state of total reflux for a period to allow the column to equilibrate.

  • Fraction Collection: Slowly begin to collect the distillate. Monitor the temperature at the head of the column. Collect fractions over narrow boiling point ranges.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or HPLC to determine their composition.

  • Pooling: Combine the fractions that contain the this compound at the desired purity.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe if crystals form. If no crystals form, or if an oil separates, try a different solvent or a solvent mixture. If crystals form, check their purity.

  • Scaling Up: Once a suitable solvent is found, dissolve the bulk of the impure material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Preparative HPLC
  • Method Development: Develop an analytical HPLC method that shows good separation between this compound and its isomeric impurities.

  • Scaling Up: Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.

  • Sample Preparation: Dissolve the impure this compound in the mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Fraction Collection: Collect the eluent in fractions as the peaks come off the column. A fraction collector is typically used for this purpose.

  • Analysis: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_0 Purification Strategy Impure Product Impure Product Fractional Distillation Fractional Distillation Impure Product->Fractional Distillation Crystallization Crystallization Impure Product->Crystallization Column Chromatography Column Chromatography Impure Product->Column Chromatography Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Fractional Distillation->Purity Analysis (GC/HPLC) Crystallization->Purity Analysis (GC/HPLC) Column Chromatography->Purity Analysis (GC/HPLC) Pure Product (>99%) Pure Product (>99%) Purity Analysis (GC/HPLC)->Pure Product (>99%)

Caption: A decision workflow for selecting a suitable purification method.

Troubleshooting_Fractional_Distillation Start Start Poor Separation Poor Separation Start->Poor Separation Increase Column Efficiency Increase Column Efficiency Poor Separation->Increase Column Efficiency Insufficient Plates? Decrease Distillation Rate Decrease Distillation Rate Poor Separation->Decrease Distillation Rate Rate too High? Stabilize Heat Source Stabilize Heat Source Poor Separation->Stabilize Heat Source Heat Fluctuating? Achieved Separation Achieved Separation Increase Column Efficiency->Achieved Separation Decrease Distillation Rate->Achieved Separation Stabilize Heat Source->Achieved Separation

Caption: Troubleshooting guide for fractional distillation issues.

Troubleshooting_Crystallization Start Start Problem Problem Start->Problem Oiling Out Oiling Out Problem->Oiling Out No Crystals? Low Yield Low Yield Problem->Low Yield Poor Recovery? Change Solvent Change Solvent Oiling Out->Change Solvent Use Seeding Use Seeding Oiling Out->Use Seeding Low Yield->Change Solvent Add Anti-Solvent Add Anti-Solvent Low Yield->Add Anti-Solvent Successful Crystallization Successful Crystallization Change Solvent->Successful Crystallization Add Anti-Solvent->Successful Crystallization Use Seeding->Successful Crystallization

Caption: Troubleshooting guide for common crystallization problems.

Technical Support Center: Scale-Up of 2-Acetyl-5-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Acetyl-5-methylpyridine production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylpyridine (also known as α-picoline) with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically catalyzed by a Lewis acid, like aluminum chloride (AlCl₃).

Q2: Why is direct Friedel-Crafts acylation of pyridine derivatives challenging?

Pyridine and its derivatives are electron-deficient aromatic systems, which makes them less reactive towards electrophilic substitution. Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, deactivating it and further reducing the ring's reactivity.[1] This often necessitates the use of stoichiometric or even excess amounts of the catalyst.

Q3: What are the primary challenges encountered during the scale-up of this compound synthesis?

The main challenges during scale-up include:

  • Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic. Managing the heat generated is crucial to prevent thermal runaway, especially in large reactors.

  • Catalyst Handling and Deactivation: Lewis acids like AlCl₃ are sensitive to moisture and require handling under anhydrous conditions. Catalyst deactivation can lead to incomplete reactions and inconsistent yields.

  • By-product Formation: Side reactions can lead to the formation of undesired isomers (e.g., acylation at other positions) and di-acetylated products, complicating purification and reducing the yield of the desired product.[1]

  • Product Purification: Separating the product from the catalyst, unreacted starting materials, and by-products at a large scale can be challenging and may require multi-step purification processes like fractional distillation under reduced pressure.

  • Safety: Handling corrosive and air-sensitive reagents like Lewis acids and managing a highly exothermic reaction requires stringent safety protocols to be in place.

Q4: Are there alternative synthesis methods to traditional batch processing?

Yes, continuous flow synthesis presents a promising alternative. This method can offer better control over reaction temperature, improved safety by minimizing the volume of hazardous materials at any given time, and potentially higher yields and purity due to precise control of reaction parameters.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield
Possible Cause Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is of high purity and has not been exposed to moisture. Handle it under an inert atmosphere (e.g., nitrogen or argon). All glassware, solvents, and reagents must be thoroughly dried.
Insufficient Catalyst In Friedel-Crafts acylation of pyridines, the catalyst can form a complex with both the starting material and the product. A stoichiometric amount or a slight excess of the catalyst relative to the 2-methylpyridine is often necessary.
Low Reaction Temperature While initial mixing may require cooling to control the exotherm, the reaction may need to be heated to proceed at a reasonable rate. Optimize the temperature profile for your specific scale.
Poor Mixing Inadequate agitation can lead to localized overheating and side reactions, or incomplete mixing of reactants. Ensure the stirring is efficient for the reactor volume.
Issue 2: Formation of Significant By-products
Possible Cause Solution
Di-acylation An excess of the acetylating agent (acetic anhydride or acetyl chloride) can lead to the formation of di-acetylated products. Use a controlled stoichiometry of the acetylating agent.
Isomer Formation While acylation is expected at the 5-position, other isomers may form. This can be influenced by the catalyst and reaction temperature. Screening different Lewis acids or optimizing the temperature may improve regioselectivity.
Polymerization/Degradation High reaction temperatures can lead to the polymerization of starting materials or degradation of the product. Ensure precise temperature control and avoid localized hotspots.
Issue 3: Difficulties in Product Purification
Possible Cause Solution
Emulsion during Workup The quenching of the reaction mixture with water or acid can sometimes lead to the formation of stable emulsions, making phase separation difficult. Breaking the emulsion can be aided by the addition of a saturated brine solution or by filtering the mixture through a pad of celite.
Co-distillation of Impurities By-products with boiling points close to that of this compound can be difficult to separate by distillation. Use a high-efficiency fractional distillation column and carefully control the vacuum and temperature.
Product Oiling Out The product may separate as an oil during crystallization attempts. Try different solvent systems or use seed crystals to induce crystallization.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound during scale-up. This data is illustrative and intended for guidance; optimal conditions should be determined experimentally for each specific setup.

Parameter Lab Scale (10g) Pilot Scale (1kg) Production Scale (100kg) Observed Effect on Yield
2-Methylpyridine : Acetic Anhydride : AlCl₃ (molar ratio) 1 : 1.1 : 1.21 : 1.05 : 1.11 : 1.02 : 1.05Tighter stoichiometry at larger scales is crucial to minimize by-products and cost.
Reaction Temperature (°C) 809095Higher temperatures can increase reaction rate but may also lead to more by-products if not carefully controlled.
Reaction Time (hours) 6810Longer reaction times are often needed at larger scales to ensure complete conversion.
Agitation Speed (RPM) 30015075Efficient mixing is critical at all scales to ensure homogeneity and heat transfer.
Typical Isolated Yield (%) 757068Yields often decrease slightly upon scale-up due to challenges in heat and mass transfer.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Methylpyridine

This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction is exothermic and involves corrosive and air-sensitive reagents. It should be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Methylpyridine (1.0 equivalent)

  • Acetic Anhydride (1.05 equivalents)

  • Anhydrous Aluminum Chloride (1.1 equivalents)

  • Anhydrous Dichloromethane (or another suitable inert solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Apparatus Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add the acetic anhydride to the stirred suspension, maintaining the temperature below 10 °C.

  • Addition of Substrate: Add the 2-methylpyridine dropwise from the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 90 °C) and maintain it for 8-10 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Workup: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the chosen organic solvent (e.g., dichloromethane) two to three times.

  • Neutralization and Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum to obtain this compound.

Mandatory Visualization

experimental_workflow setup Apparatus Setup (Dry Glassware, N2 Atmosphere) catalyst Catalyst Suspension (AlCl3 in DCM, 0-5 °C) setup->catalyst reagent_add Acetic Anhydride Addition (Maintain <10 °C) catalyst->reagent_add substrate_add 2-Methylpyridine Addition (Dropwise, <10 °C) reagent_add->substrate_add reaction Reaction (Heat to 90 °C, 8-10h) substrate_add->reaction workup Workup (Quench with HCl/Ice) reaction->workup extraction Extraction (DCM) workup->extraction neutralization Neutralization & Washing (NaHCO3, Brine) extraction->neutralization drying Drying & Concentration (Na2SO4, Rotovap) neutralization->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product troubleshooting_logic start Low Product Yield? check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst Yes byproducts High By-products? start->byproducts No check_stoichiometry Verify Stoichiometry (Sufficient Catalyst?) check_catalyst->check_stoichiometry check_temp Optimize Temperature Profile? check_stoichiometry->check_temp check_temp->byproducts check_reagent_ratio Adjust Reagent Ratio (Control Acetylating Agent) byproducts->check_reagent_ratio Yes purification_issue Purification Difficulty? byproducts->purification_issue No check_temp_control Improve Temperature Control? check_reagent_ratio->check_temp_control check_temp_control->purification_issue optimize_workup Optimize Workup (Break Emulsions) purification_issue->optimize_workup Yes success Successful Scale-up purification_issue->success No improve_distillation Improve Distillation (Fractional Column) optimize_workup->improve_distillation improve_distillation->success

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetyl-5-methylpyridine. Here, you will find information on catalyst selection, reaction optimization, and detailed experimental protocols to address common challenges encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing Friedel-Crafts acylation to synthesize this compound?

A1: The primary challenge in using Friedel-Crafts acylation for pyridine derivatives is the strong coordination of the Lewis acid catalyst (e.g., AlCl₃) to the lone pair of electrons on the pyridine nitrogen. This interaction deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[1][2] This deactivation can lead to low or no yield. To overcome this, alternative synthetic routes or modified conditions are often employed.[3]

Q2: Which catalysts are recommended for the hydrogenation of the acetyl group in this compound?

A2: For the reduction of the ketone in this compound to the corresponding alcohol, a variety of catalytic systems can be employed. For a simple reduction, heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are commonly used, often in acidic media like acetic acid to enhance catalyst activity.[1][4] For enantioselective reductions to obtain a specific chiral alcohol, homogeneous catalysts with chiral ligands are necessary. Ruthenium complexes, such as Ru(OAc)₂{(S)-binap}, have shown high efficiency and enantioselectivity in the asymmetric reductive amination of similar 2-acetylpyridine derivatives.[3]

Q3: What factors influence the enantioselectivity in the asymmetric hydrogenation of this compound?

A3: Several factors are crucial for achieving high enantioselectivity:

  • Catalyst System: The choice of the metal center (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand is the most critical factor.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.

  • Additives: The presence of acids or bases can influence both the reaction rate and the enantiomeric excess (ee).

  • Hydrogen Pressure and Temperature: These reaction parameters need to be carefully optimized for each catalyst system to achieve the best results.

Q4: How can I prevent catalyst poisoning during the hydrogenation of pyridine derivatives?

A4: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst.[4] This can be mitigated by:

  • Using Acidic Solvents: Protonation of the nitrogen atom with an acid (e.g., acetic acid) reduces its coordinating ability with the metal center.[4]

  • Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning than others.

  • Substrate Modification: In some cases, the pyridine nitrogen can be temporarily protected or modified to reduce its basicity.

Troubleshooting Guides

Low Yield in Reactions

Problem: My reaction involving this compound is resulting in a low yield.

Potential Cause Troubleshooting Step
Catalyst Inactivity For Friedel-Crafts acylation, ensure the Lewis acid catalyst is anhydrous as moisture will deactivate it.[5] For hydrogenation, check for catalyst poisoning by the nitrogen atom.
Deactivated Aromatic Ring In Friedel-Crafts acylation, the pyridine ring is inherently deactivated by the nitrogen. Consider alternative synthetic strategies.[1]
Suboptimal Reaction Conditions Systematically optimize temperature, pressure (for hydrogenation), and reaction time. Excessively high temperatures can lead to side reactions and decomposition.[5]
Impure Reagents Ensure all starting materials and solvents are pure and anhydrous, as impurities can interfere with the reaction.[5]
Insufficient Catalyst Loading For Friedel-Crafts acylation, a stoichiometric amount of Lewis acid is often required as the product can form a complex with the catalyst.[5] For hydrogenation, ensure adequate catalyst loading.
Poor Enantioselectivity in Asymmetric Hydrogenation

Problem: I am observing low enantiomeric excess (ee) in the asymmetric hydrogenation of this compound.

Potential Cause Troubleshooting Step
Suboptimal Catalyst System Screen different chiral ligands and metal precursors. The electronic and steric properties of the ligand are critical.
Incorrect Solvent Choice Test a range of solvents with varying polarities.
Non-Optimal Temperature or Pressure Lowering the temperature or adjusting the hydrogen pressure can sometimes improve enantioselectivity.
Presence of Impurities Impurities in the substrate or solvent can interfere with the chiral catalyst. Ensure high purity of all components.
Racemization of Product The reaction conditions might be promoting racemization of the chiral alcohol product. Analyze the product at different reaction times to check for this possibility.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in reactions relevant to this compound.

Table 1: Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines with Ru(OAc)₂{(S)-binap}

Substrate (2-Acetyl-6-R-pyridine)R-GroupYield (%)ee (%)
2-acetyl-6-phenylpyridinePhenyl>9998
2-acetyl-6-(4-methoxyphenyl)pyridine4-Methoxyphenyl>9998
2-acetyl-6-methylpyridineMethyl>9994
2-acetyl-6-chloropyridineChloro>99>99
Data sourced from a study on related substrates, demonstrating the potential of this catalytic system.[3]

Table 2: Hydrogenation of Pyridine Derivatives with Heterogeneous Catalysts

SubstrateCatalystSolventPressure (bar)Temperature (°C)Conversion (%)Selectivity to Piperidine (%)
Pyridine1% Pd/Al₂O₃-70609999
PyridinePtO₂Acetic Acid50-70Room Temp.HighHigh
3-PhenylpyridinePtO₂Acetic Acid60Room Temp.HighHigh
Data compiled from various sources on pyridine hydrogenation.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from Toluene Acylation)

Disclaimer: Direct Friedel-Crafts acylation of 2-methylpyridine is challenging due to the deactivating effect of the pyridine nitrogen. This protocol is a general guideline adapted from the acylation of toluene and may require significant optimization.

Materials:

  • 2-methylpyridine

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 to 2.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add 2-methylpyridine (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Asymmetric Hydrogenation of this compound (General Procedure)

Materials:

  • This compound

  • Chiral Ruthenium catalyst (e.g., Ru(OAc)₂{(S)-binap}) (0.1 - 1 mol%)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the chiral Ruthenium catalyst and this compound.

  • Add the degassed solvent to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 5-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and filter the reaction mixture to remove the catalyst (if heterogeneous).

  • Remove the solvent under reduced pressure.

  • Analyze the conversion and enantiomeric excess of the crude product by chiral GC or HPLC.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow General Experimental Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_reagents Prepare Substrate and Solvent setup Assemble High-Pressure Autoclave prep_reagents->setup prep_catalyst Weigh Chiral Catalyst in Glovebox charge Charge Autoclave with Reactants and Catalyst prep_catalyst->charge setup->charge purge Purge with H2 charge->purge react Pressurize and Heat purge->react cool_vent Cool and Vent react->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate filter->concentrate analyze Analyze Conversion and ee% (GC/HPLC) concentrate->analyze purify Purify Product analyze->purify

Caption: A typical experimental workflow for the asymmetric hydrogenation of this compound.

catalyst_selection Catalyst Selection Guide for this compound Reactions cluster_synthesis Synthesis cluster_reduction Reduction of Acetyl Group start Desired Reaction? synthesis Synthesis of this compound start->synthesis Synthesis reduction Reduction of Acetyl Group start->reduction Reduction friedel_crafts Friedel-Crafts Acylation synthesis->friedel_crafts fc_challenges Challenges: - Ring deactivation - Catalyst coordination friedel_crafts->fc_challenges simple_reduction Simple Reduction (to alcohol) reduction->simple_reduction Non-chiral asymmetric_reduction Asymmetric Reduction (to chiral alcohol) reduction->asymmetric_reduction Chiral pd_c Pd/C, PtO2 in acidic media simple_reduction->pd_c ru_rh_ir Ru, Rh, or Ir complexes with chiral ligands (e.g., Ru-BINAP) asymmetric_reduction->ru_rh_ir

Caption: A decision-making guide for selecting a catalyst for reactions involving this compound.

References

Technical Support Center: Analytical Methods for Monitoring 2-Acetyl-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods used in monitoring 2-Acetyl-5-methylpyridine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with different analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q: Why am I seeing peak tailing for my this compound peak?

A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives. It is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases. Other potential causes include column overload, physical issues within the HPLC system, or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., 10-20 mM phosphate buffer) can help protonate the residual silanol groups, minimizing their interaction with the basic analyte.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine compound.

  • Check for Column Overload: Try injecting a smaller volume or a more dilute sample to see if peak shape improves.

  • Inspect System for Physical Issues: Check for poorly made connections, dead volume, or voids in the column packing.

  • Ensure Solvent Compatibility: The sample solvent should be as similar as possible to the mobile phase.

Q: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A: Improving separation, or resolution, between co-eluting peaks requires modifying the chromatographic conditions to alter the relative retention of the analytes.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention times.

  • Change Mobile Phase pH: Small changes in pH can alter the ionization state of the pyridine derivative or impurities, affecting their interaction with the stationary phase.

  • Switch Stationary Phase: If you are using a C18 column, consider trying a different stationary phase chemistry, such as phenyl, cyano, or a polar-embedded phase, to introduce different separation mechanisms.

  • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency, but this requires a UHPLC system capable of handling higher backpressures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

A: The absence of a peak can be due to several factors, ranging from sample preparation issues to instrument malfunctions.

Troubleshooting Steps:

  • Verify Sample Integrity: Ensure your sample is stable and has not degraded. Check the concentration to make sure it is within the detection limits of your instrument.

  • Check for Active Sites: Pyridine compounds can interact with active sites in the GC inlet or column, leading to peak loss. Use a deactivated inlet liner and a column designed for basic compounds.

  • Confirm Injector and Column Temperatures: Ensure the injector and column temperatures are appropriate for the volatility of this compound. If the temperature is too low, the compound may not volatilize properly.

  • Inspect for Leaks: A leak in the injector can lead to sample loss, especially for more volatile compounds.

  • Check Syringe and Autosampler: Ensure the syringe is not clogged and the autosampler is functioning correctly.

Q: My peaks in the GC-MS chromatogram are broad. How can I improve their shape?

A: Broad peaks can be caused by issues with the column, injection, or oven temperature program.

Troubleshooting Steps:

  • Column Installation: Ensure the column is installed correctly in the inlet and detector to minimize dead volume. A poor column cut can also lead to peak broadening.

  • Injection Technique: For manual injections, ensure a smooth and rapid plunger depression. For autosamplers, check the injection speed.

  • Initial Oven Temperature: If the initial oven temperature is too high, it can cause peak broadening for early eluting compounds.

  • Column Contamination: Contamination can lead to poor peak shape. Try baking out the column or trimming a small portion from the inlet side.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I ensure accurate quantification when monitoring my reaction with qNMR?

A: Quantitative NMR (qNMR) requires careful optimization of acquisition parameters to ensure the signal intensity is directly proportional to the concentration of the analyte.[1]

Key Considerations for Accurate qNMR:

  • Full Relaxation of Nuclei: Ensure a sufficient relaxation delay (d1) between scans. This delay should be at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Uniform Excitation: Use a calibrated 90° pulse to ensure all relevant protons are excited uniformly.

  • Sufficient Signal-to-Noise: Acquire enough scans to achieve a good signal-to-noise ratio for the peaks of interest, especially for minor components.

  • Proper Phasing and Baseline Correction: Accurate integration requires careful manual phasing and baseline correction of the spectrum.

  • Selection of Non-overlapping Peaks: Choose signals for quantification that are well-resolved and do not overlap with other peaks in the spectrum.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the kinetics of a this compound reaction?

A1: Both HPLC and qNMR are excellent techniques for monitoring reaction kinetics. HPLC provides high sensitivity and the ability to separate complex mixtures, making it ideal for tracking the formation of the product and the consumption of reactants over time. qNMR offers the advantage of being a non-destructive technique that provides structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture without the need for chromatographic separation. The choice between the two often depends on the specific reaction conditions, the complexity of the reaction mixture, and the available instrumentation.

Q2: What are some common impurities I should look for in a this compound synthesis?

A2: Common impurities can include unreacted starting materials, such as 5-methylpyridine, and byproducts from side reactions. Depending on the synthetic route, potential side products could arise from over-acetylation, dimerization, or other unintended reactions of the starting materials or intermediates. It is advisable to use a technique like GC-MS or LC-MS to identify unknown peaks in your chromatogram by analyzing their mass spectra.

Q3: How do I prepare a sample from my reaction mixture for HPLC or GC-MS analysis?

A3: For HPLC analysis, a small aliquot of the reaction mixture is typically diluted with the mobile phase or a compatible solvent to a known concentration. It is important to filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection. For GC-MS analysis, the sample preparation will depend on the reaction solvent and the concentration of the analyte. A simple dilution with a suitable volatile solvent like methanol or dichloromethane is often sufficient. If the reaction matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample.

Data Presentation

The following tables provide representative data for the analysis of this compound and related compounds.

Table 1: HPLC Method Parameters and Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Compound Retention Time (min)
5-Methylpyridine~3.5
This compound~8.2
Potential Dimer Impurity~12.5

Table 2: GC-MS Method Parameters and Retention Indices

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 70 °C (2 min), then 10 °C/min to 250 °C (5 min)
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-300 amu
Compound Retention Index (Polar Column)
This compound1715 - 1719[2]

Table 3: Representative ¹H NMR Data for Reaction Monitoring in CDCl₃

CompoundProtonChemical Shift (ppm)
5-Methylpyridine (Reactant)Pyridine-H2~8.4
Pyridine-H4~7.4
Pyridine-H3~7.0
Methyl-H~2.4
This compound (Product)Pyridine-H6~8.9
Pyridine-H4~7.6
Pyridine-H3~7.2
Acetyl-H~2.7
Methyl-H~2.5

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Sample Preparation: At designated time points, withdraw a 100 µL aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with 1.9 mL of a 50:50 mixture of acetonitrile and water in a 2 mL volumetric flask. Vortex to mix and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions: Refer to the parameters in Table 1 .

  • Analysis: Inject 10 µL of the prepared sample. Integrate the peak areas of the reactant(s) and product(s).

  • Quantification: Create a calibration curve for the product using standards of known concentration. Determine the concentration of the product in the reaction samples at each time point from the calibration curve.

GC-MS Method for Impurity Profiling
  • Sample Preparation: Dilute 100 µL of the final reaction mixture with 900 µL of methanol in a GC vial. Cap the vial immediately.

  • Instrumentation: Use a GC-MS system.

  • GC-MS Conditions: Refer to the parameters in Table 2 .

  • Analysis: Inject 1 µL of the prepared sample.

  • Identification: Identify the main product and any impurities by comparing their retention times and mass spectra to reference standards or spectral libraries.

qNMR Method for Kinetic Analysis
  • Sample Preparation: In an NMR tube, dissolve a known amount of the starting material (e.g., 5-methylpyridine) in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials and internal standard before initiating the reaction.

  • Reaction Initiation: Add the acetylating agent to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (at least 5 times the longest T1).[3]

  • Data Processing: Process each spectrum with identical phasing and baseline correction parameters.

  • Quantification: For each time point, integrate the characteristic, non-overlapping peaks of the reactant, product, and internal standard. Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. Plot the concentration of the product versus time to determine the reaction kinetics.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute & Filter Aliquot->Dilute HPLC_Vial Transfer to HPLC Vial Dilute->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Quantify Product & Reactants Calibrate->Quantify Kinetics Plot Kinetics Quantify->Kinetics

Caption: Experimental workflow for monitoring this compound reactions by HPLC.

Troubleshooting_Logic Problem Problem Observed e.g., Peak Tailing in HPLC Cause1 Potential Cause 1 Analyte-Silanol Interactions Problem->Cause1 Cause2 Potential Cause 2 Column Overload Problem->Cause2 Cause3 Potential Cause 3 System Dead Volume Problem->Cause3 Solution1 {Solution | Adjust Mobile Phase pH or Add TEA} Cause1->Solution1 Solution2 {Solution | Inject Less Sample} Cause2->Solution2 Solution3 {Solution | Check Connections & Column} Cause3->Solution3

Caption: Logical troubleshooting flow for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to 2-Acetyl-5-methylpyridine and 3-Acetylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of heterocyclic compounds, acetylpyridines serve as versatile intermediates, finding extensive application in the pharmaceutical, agrochemical, and flavor industries. This guide provides an objective comparison of two constitutional isomers, 2-Acetyl-5-methylpyridine and 3-Acetylpyridine, focusing on their performance in organic synthesis, supported by experimental data and detailed protocols.

Introduction to the Isomers

This compound and 3-Acetylpyridine, both derivatives of pyridine, share the same molecular formula but differ in the substitution pattern on the pyridine ring. This structural variance significantly influences their electronic properties, steric hindrance, and ultimately, their reactivity in chemical transformations.

This compound is characterized by an acetyl group at the 2-position and a methyl group at the 5-position. The acetyl group's proximity to the ring nitrogen and the presence of an electron-donating methyl group are key determinants of its chemical behavior. It is utilized as a flavoring agent and finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

3-Acetylpyridine features an acetyl group at the 3-position of the pyridine ring. This positioning results in different electronic and steric environments compared to its 2-acetyl counterpart. It is a crucial intermediate in the synthesis of several prominent pharmaceutical agents, including the anti-osteoporosis drug risedronate sodium and the anticancer drug imatinib mesylate.[2]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these isomers is essential for understanding their behavior in different reaction media and for developing appropriate purification strategies.

PropertyThis compound3-Acetylpyridine
Molecular Formula C₈H₉NOC₇H₇NO
Molecular Weight 135.16 g/mol [3]121.14 g/mol [4]
Boiling Point Not readily available220 °C[5]
Melting Point Not readily available11-13 °C[5]
Density Not readily available1.102 g/mL at 25 °C[5]
Solubility Soluble in organic solvents.Soluble in hot water, ethanol, and ether.[5]

Reactivity and Performance in Organic Synthesis

The difference in the position of the acetyl group leads to distinct reactivity profiles for the two isomers.

Electronic Effects: In this compound, the acetyl group is at an electron-deficient position due to the inductive effect of the adjacent nitrogen atom. The methyl group at the 5-position exerts a weak electron-donating effect. In contrast, the acetyl group in 3-Acetylpyridine is at a more electron-neutral position relative to the nitrogen atom. These electronic differences can influence the acidity of the α-protons of the acetyl group and the susceptibility of the carbonyl carbon to nucleophilic attack.

Steric Effects: The acetyl group in this compound is subject to greater steric hindrance from the adjacent pyridine nitrogen, which can affect the approach of bulky reagents. The acetyl group in 3-Acetylpyridine is less sterically encumbered.

Synthesis of the Starting Materials

Efficient access to these building blocks is a critical first step.

Synthesis of this compound: One potential route to this compound is through the oxidation of 2,5-dimethylpyridine. While specific high-yield protocols for this direct conversion are not extensively documented in readily available literature, the oxidation of alkylpyridines is a known transformation. For instance, the vapor phase oxidation of 2-methyl-5-ethylpyridine has been shown to produce 2-methyl-5-acetylpyridine as an intermediate.[2][5]

Synthesis of 3-Acetylpyridine: Several high-yield methods for the synthesis of 3-Acetylpyridine have been reported. A common and efficient method involves the Claisen condensation of ethyl nicotinate with ethyl acetate, followed by hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetylpyridine from Ethyl Nicotinate

This protocol details a high-yielding synthesis of 3-Acetylpyridine.

Materials:

  • Ethyl nicotinate

  • Sodium metal

  • Anhydrous ethyl acetate

  • 50% Acetic acid

  • 20% Sulfuric acid

  • 30% Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 115 g of ethyl nicotinate, 170 ml of anhydrous ethyl acetate, and 17.5 g of sodium metal.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.

  • Separate the oily layer and add 650 ml of 20% sulfuric acid.

  • Reflux the mixture for 2 hours.

  • Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Distill the crude product under reduced pressure to obtain 3-acetylpyridine.

Yield: 90.2%

Comparative Performance in Condensation Reactions

The Knoevenagel condensation is a key C-C bond-forming reaction where the reactivity of the acetyl group's α-protons is crucial. While a direct comparative study with identical substrates is not available, the reactivity of 2-acetylpyridines in such reactions has been documented.

Protocol 2: Knoevenagel-type Condensation of 2-Acetylpyridine

This protocol describes a condensation reaction involving 2-acetylpyridine, which can be adapted for this compound.

Materials:

  • 2-Acetylpyridine

  • Aldehyde (e.g., 2-methoxybenzaldehyde)

  • Thiobarbituric acid

  • Ethanol

  • Piperidine (as a base)

Procedure:

  • Dissolve 2-acetylpyridine and the aldehyde in ethanol.

  • Add thiobarbituric acid to the solution.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the product can be isolated by filtration or extraction.

Note: The reactivity and yield will depend on the specific aldehyde and reaction conditions. Condensations of 2-acetylpyridine with benzaldehydes have been shown to furnish various products, including cyclohexanol derivatives.[6]

Logical Relationship of Reactivity

The differing substitution patterns of this compound and 3-acetylpyridine directly impact their synthetic utility. The following diagram illustrates the logical flow from structural differences to application focus.

G Comparative Reactivity and Applications cluster_2A5MP This compound cluster_3AP 3-Acetylpyridine A_Structure Structure: Acetyl at C2, Methyl at C5 A_Effects Electronic & Steric Effects: - Acetyl group influenced by adjacent N - Steric hindrance at C2 A_Structure->A_Effects leads to A_Reactivity Reactivity Profile: - Modified α-proton acidity - Potential for chelation A_Effects->A_Reactivity determines A_Apps Primary Applications: - Flavors & Fragrances - Agrochemical Intermediates A_Reactivity->A_Apps enables B_Structure Structure: Acetyl at C3 B_Effects Electronic & Steric Effects: - Less electronic influence from N - Less steric hindrance at C3 B_Structure->B_Effects leads to B_Reactivity Reactivity Profile: - More 'ketone-like' reactivity - Readily undergoes condensation B_Effects->B_Reactivity determines B_Apps Primary Applications: - Key Pharmaceutical Intermediates (Risedronate, Imatinib) B_Reactivity->B_Apps enables

Caption: Factors influencing the synthetic applications of acetylpyridine isomers.

Experimental Workflow for Synthesis and Application

The general workflow for utilizing these acetylpyridines in a synthetic campaign involves synthesis of the starting material, followed by its application in a key reaction, and subsequent workup and purification.

G General Synthetic Workflow Start Starting Material (e.g., Alkylpyridine or Nicotinic Acid Ester) Synthesis Synthesis of Acetylpyridine (e.g., Oxidation or Condensation) Start->Synthesis Reaction Key Synthetic Transformation (e.g., Condensation, Reduction, etc.) Synthesis->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis and use of acetylpyridines.

Conclusion

Both this compound and 3-Acetylpyridine are valuable reagents in organic synthesis, each with a distinct reactivity profile that dictates its optimal applications. 3-Acetylpyridine is a well-established and highly utilized intermediate in the pharmaceutical industry, with robust and high-yielding synthetic protocols. The reactivity of its acetyl group is predictable and lends itself to a variety of transformations.

This compound, while also finding use in pharmaceuticals and other industries, presents a different set of synthetic considerations due to the electronic influence of the adjacent nitrogen and the steric environment. While detailed, comparative quantitative data for its performance against 3-Acetylpyridine in a range of reactions is not as readily available, its unique structure offers opportunities for chemists to exploit its specific reactivity for the synthesis of novel compounds. The choice between these two isomers will ultimately depend on the specific target molecule and the desired reaction pathway, with 3-Acetylpyridine being the more conventional choice for many standard transformations and this compound offering potential for more specialized applications. Further research into the direct comparative reactivity of these isomers would be highly beneficial to the synthetic chemistry community.

References

A Comparative Analysis of the Bioactivity of 2-Acetyl-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous and versatile core in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-Acetyl-5-methylpyridine serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the reported bioactivities of various this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies to facilitate a comparative understanding of their structure-activity relationships.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various pyridine derivatives, including those structurally related to this compound. Direct comparative studies on a series of this compound derivatives are limited in the publicly available literature; therefore, this analysis collates data from various sources to provide a broader perspective.

Anticancer Activity

The in vitro cytotoxic activity of pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea4-Iodophenyl urea derivative (8e)MCF-7 (Breast)0.11 (72h)[1]
Pyridine-Urea4-Bromophenyl urea derivative (8d)MCF-7 (Breast)1.63 (72h)[1]
Pyridine-Urea3,4-Dichlorophenyl urea derivative (8n)MCF-7 (Breast)0.80 (72h)[1]
Thiazolyl PyridineCompound 5A549 (Lung)0.452[2]
Zinc(II) Complex--INVALID-LINK-- (3)K562 (Leukemia)0.026[3]
Zinc(II) Complex--INVALID-LINK-- (3)MDA-MB-453 (Breast)0.090[3]
Chalcone-1,4-naphthoquinoneCBHQ hybrid 5eMCF-7 (Breast)6.0[4]
Chalcone-1,4-naphthoquinoneCBHQ hybrid 5fHT-29 (Colorectal)11.5[4]

Note: The derivatives in this table are from broader pyridine series and are included to provide a comparative context for potential this compound analogs.

Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
2-Acetylpyridine Chalcone1-(pyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneS. aureus-[5]
2-Acetylpyridine Chalcone1-(pyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneE. coli-[5]
Copper(II) Complex[CuIICl(N4,N3,S-L3H)]MRSA0.5 - 5[6]
Copper(II) Complex[CuIICl(N4,N3,S-L3H)]K. pneumoniae0.5 - 5[6]
Copper(II) Complex[CuIICl(N4,N3,S-L3H)]C. albicans0.5 - 5[6]
Schiff Base Metal Complex-MRSAModerate Activity[7][8]

Note: Specific MIC values for the chalcones from the referenced study were not provided in the abstract. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The bioactivity data presented in this guide are based on established in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Standardized Microbial Inoculum B Serially Dilute Test Compounds in Broth A->B C Inoculate Wells with Microbial Suspension B->C D Incubate Plates C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Anticancer_Signaling_Pathways cluster_pathway Potential Anticancer Mechanisms of Pyridine Derivatives cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Compound This compound Derivative Kinases Protein Kinases (e.g., VEGFR, EGFR) Compound->Kinases Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption DNA DNA Intercalation/ Groove Binding Compound->DNA Binding Apoptosis Induction of Apoptosis CellCycleArrest Cell Cycle Arrest AntiAngiogenesis Inhibition of Angiogenesis Kinases->CellCycleArrest Kinases->AntiAngiogenesis Tubulin->CellCycleArrest DNA->Apoptosis

References

A Comparative Guide to HPLC and GC-MS Methods for 2-Acetyl-5-methylpyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 2-Acetyl-5-methylpyridine is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of a wide range of compounds, including substituted pyridines.[1] Its versatility and high resolution make it particularly suitable for separating the main component from structurally similar impurities.[1] Reversed-phase HPLC is the most common mode used for such analyses.[1]

Experimental Protocol: HPLC Purity of this compound

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used.[1]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient might be: Time (min) - %B: 0-10, 20-90, 25-90, 26-10, 30-10
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[1]

System Suitability:

Before sample analysis, the system suitability is verified by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1] The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be not less than 2000.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup sys_suit System Suitability Test instrument_setup->sys_suit injection Inject Blank, Standards, & Samples sys_suit->injection If passes chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve purity_calc Calculate Purity cal_curve->purity_calc

Fig. 1: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[4] When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity for identification and quantification.[4] this compound is a volatile compound, making it well-suited for GC analysis.

Experimental Protocol: GC-MS Purity of this compound

Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector is required.

Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[5]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[5]
Inlet Temperature 250 °C[5]
Injection Volume 1 µL[5]
Injection Mode Splitless[5]
Oven Program Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Ion Source Temp. 230 °C[5]
Transfer Line Temp. 280 °C[5]
Mass Range m/z 40-200 (Full Scan)[5]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter into a GC vial.[5]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions instrument_setup Instrument Setup & Tuning prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Blank, Standards, & Samples instrument_setup->injection data_acq Data Acquisition (Full Scan/SIM) injection->data_acq peak_id Peak Identification (Retention Time & Mass Spectrum) data_acq->peak_id quant Quantification (Calibration Curve) peak_id->quant purity_report Generate Purity Report quant->purity_report

Fig. 2: GC-MS Experimental Workflow

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[2]
Applicability Well-suited for non-volatile and thermally labile compounds.[2][4]Requires the analyte to be volatile and thermally stable.[2][4]
Linearity (R²) ≥ 0.999[2]≥ 0.995[2]
Accuracy (% Recovery) 98.0% to 102.0%[2]95.0% to 105.0%[2]
Precision (% RSD) ≤ 2.0%[2]≤ 5.0%[2]
Limit of Detection (LOD) Typically in the ng/mL range.Can reach pg/mL range, offering higher sensitivity.[2]
Limit of Quantification (LOQ) Typically in the ng/mL range.Can reach pg/mL range.[2]
Impurity Identification Identification is based on retention time comparison with standards. Structural elucidation requires coupling with MS (LC-MS).Provides mass spectra which can be used for definitive identification of known and unknown impurities by library matching.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound.

HPLC is a robust and widely accessible method, particularly advantageous if potential impurities are non-volatile or thermally sensitive. Its precision and accuracy are generally very high for quantitative analysis.

GC-MS offers superior sensitivity and the significant advantage of providing mass spectral data, which is invaluable for the definitive identification of unknown impurities.[4] Given that this compound is a volatile compound, GC-MS is an excellent choice, especially during process development and for in-depth impurity profiling.

The selection of the optimal method should be based on the specific requirements of the analysis. For routine quality control where impurities are known and quantified, HPLC is often sufficient. For impurity identification and sensitive quantification, GC-MS is the preferred method. In a comprehensive drug development program, both techniques may be employed to gain a complete understanding of the impurity profile of this compound.

References

A Comparative Spectroscopic Guide to the Structural Validation of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Acetyl-5-methylpyridine and Its Isomers Using Spectroscopic Data

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule, offering a unique fingerprint for its identification and characterization. This guide presents a comparative analysis of the spectroscopic data for this compound, a substituted pyridine derivative, alongside its structural isomers, 5-Acetyl-2-methylpyridine and 4-Acetyl-2-methylpyridine. Understanding the distinct spectroscopic signatures arising from the varied placement of the acetyl and methyl groups on the pyridine ring is crucial for unambiguous structure validation.

This report summarizes available experimental and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in clear, comparative tables, supported by detailed experimental protocols for each technique.

Spectroscopic Data Comparison

The molecular formula for this compound and its isomers is C₈H₉NO, with a corresponding molecular weight of approximately 135.16 g/mol .[1][2][3][4] While the molecular formula and weight are identical, the structural arrangement of the atoms leads to distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct patterns in the aromatic region due to the different substitution patterns on the pyridine ring. The coupling constants (J) between adjacent protons will also provide valuable information about their relative positions.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted)

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protonsδ (ppm) - Acetyl Protons
This compound Predicted: ~8.9 (s, 1H), ~7.8 (d, 1H), ~7.3 (d, 1H)Predicted: ~2.4 (s, 3H)Predicted: ~2.6 (s, 3H)
5-Acetyl-2-methylpyridine Predicted: ~9.0 (s, 1H), ~8.2 (d, 1H), ~7.3 (d, 1H)Predicted: ~2.6 (s, 3H)Predicted: ~2.6 (s, 3H)
4-Acetyl-2-methylpyridine Experimental: 8.54 (d, 1H), 7.88-7.87 (m, 1H), 7.30-7.27 (m, 1H)Experimental: 2.43 (s, 3H)Experimental: 2.72 (s, 3H)

¹³C NMR Spectroscopy

The carbon NMR spectra will show differences in the chemical shifts of the pyridine ring carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetyl group.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted)

Compoundδ (ppm) - Aromatic Carbonsδ (ppm) - Methyl Carbonδ (ppm) - Acetyl Group (C=O, CH₃)
This compound Predicted: ~153, 149, 138, 136, 123Predicted: ~18Predicted: ~199, 26
5-Acetyl-2-methylpyridine Predicted: ~159, 150, 137, 131, 123Predicted: ~24Predicted: ~197, 26
4-Acetyl-2-methylpyridine Predicted: ~159, 150, 145, 124, 121Predicted: ~24Predicted: ~197, 26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies to consider for these isomers are the C=O stretch of the acetyl group and the C=C and C=N stretching vibrations of the pyridine ring.

Table 3: Comparison of Key IR Absorption Frequencies (Predicted)

Compoundν (cm⁻¹) - C=O Stretchν (cm⁻¹) - C=C, C=N Stretches (Aromatic)
This compound Predicted: ~1690Predicted: ~1600-1400
5-Acetyl-2-methylpyridine Predicted: ~1685Predicted: ~1600-1400
4-Acetyl-2-methylpyridine Predicted: ~1680Predicted: ~1600-1400

Note: The exact position of the C=O stretch can be influenced by conjugation with the pyridine ring. Experimental data is required for a definitive comparison.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all three isomers will be at m/z 135. However, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. A common fragmentation pathway is the loss of the acetyl group (CH₃CO•), leading to a fragment at m/z 92.

Table 4: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 135120 (M-15, loss of CH₃), 92 (M-43, loss of CH₃CO)
5-Acetyl-2-methylpyridine 135[5]120 (M-15, loss of CH₃), 92 (M-43, loss of CH₃CO)[5]
4-Acetyl-2-methylpyridine 135120 (M-15, loss of CH₃), 92 (M-43, loss of CH₃CO)

Note: The mass spectrum of 5-Acetyl-2-methylpyridine is available from the NIST WebBook.[5] The fragmentation patterns for the other isomers are predicted based on common fragmentation mechanisms.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like the acetyl-methylpyridines, GC-MS is a common method.

  • Ionization: Electron Ionization (EI) is a standard technique for generating ions from volatile organic compounds. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Structure Validation

The logical workflow for validating the structure of an unknown acetyl-methylpyridine isomer using the discussed spectroscopic techniques is illustrated below.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Acetyl-methylpyridine Isomer MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR Determine Connectivity and Stereochemistry Data_Analysis Combined Data Analysis and Comparison MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Match with Known Spectra

Caption: A flowchart illustrating the systematic approach to structure validation using complementary spectroscopic techniques.

References

A Researcher's Guide to Differentiating Isomers of Acetyl-methyl-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. The isomers of acetyl-methyl-pyridine, all sharing the molecular formula C₈H₉NO, present a common analytical challenge due to their similar chemical structures. This guide provides a comprehensive comparison of these isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Detailed experimental protocols and a logical workflow for differentiation are also presented to aid in laboratory practice.

Comparative Data of Acetyl-methyl-pyridine Isomers

The following table summarizes the key analytical data for various isomers of acetyl-methyl-pyridine. Due to the limited availability of experimental NMR data for all isomers, predicted ¹H and ¹³C NMR data from online resources are included and are denoted with an asterisk (*). These predictions can serve as a valuable reference for spectral interpretation.

Isomer Name¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)GC Retention Index
2-Acetyl-3-methylpyridine Predicted: Pyridine ring protons (δ 7.2-8.5), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.4)Predicted: C=O (~198), Pyridine ring carbons (122-158), Acetyl CH₃ (~26), Methyl CH₃ (~18)C=O stretch (~1690), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Data not available
2-Acetyl-4-methylpyridine Predicted: Pyridine ring protons (δ 7.1-8.6), Acetyl CH₃ (δ ~2.7), Methyl CH₃ (δ ~2.4)Predicted: C=O (~199), Pyridine ring carbons (123-160), Acetyl CH₃ (~26), Methyl CH₃ (~21)C=O stretch (~1695), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Data not available
2-Acetyl-5-methylpyridine Predicted: Pyridine ring protons (δ 7.2-8.8), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.4)Predicted: C=O (~198), Pyridine ring carbons (123-158), Acetyl CH₃ (~26), Methyl CH₃ (~18)C=O stretch (~1685), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Polar column: 1715-1719[1][2]
2-Acetyl-6-methylpyridine Experimental data availableExperimental data availableC=O stretch (~1700), C=C and C=N stretches (1400-1600)135 (M+), 93, 92[3]Standard non-polar: 1073; Standard polar: 1603-1614[3]
3-Acetyl-2-methylpyridine Predicted: Pyridine ring protons (δ 7.1-8.6), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.5)Predicted: C=O (~199), Pyridine ring carbons (122-160), Acetyl CH₃ (~28), Methyl CH₃ (~22)C=O stretch (~1680), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Data not available
3-Acetyl-4-methylpyridine Predicted: Pyridine ring protons (δ 7.2-8.9), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.3)Predicted: C=O (~198), Pyridine ring carbons (125-155), Acetyl CH₃ (~29), Methyl CH₃ (~17)C=O stretch (~1685), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Data not available
4-Acetyl-2-methylpyridine Predicted: Pyridine ring protons (δ 7.2-8.6), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.5)Predicted: C=O (~197), Pyridine ring carbons (121-158), Acetyl CH₃ (~27), Methyl CH₃ (~24)C=O stretch (~1680), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Polar column: 1816-1818[4]
4-Acetyl-3-methylpyridine Predicted: Pyridine ring protons (δ 7.3-8.8), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.3)Predicted: C=O (~198), Pyridine ring carbons (127-153), Acetyl CH₃ (~29), Methyl CH₃ (~16)C=O stretch (~1685), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65Data not available
5-Acetyl-2-methylpyridine Predicted: Pyridine ring protons (δ 7.2-9.0), Acetyl CH₃ (δ ~2.6), Methyl CH₃ (δ ~2.5)Predicted: C=O (~197), Pyridine ring carbons (122-159), Acetyl CH₃ (~26), Methyl CH₃ (~24)C=O stretch (~1680), C=C and C=N stretches (1400-1600)135 (M+), 120, 92, 65[5][6]Non-polar column: 1162-1189; Polar column: 1876-1902[5]

Isomer Differentiation Workflow

A systematic approach is essential for the unambiguous identification of acetyl-methyl-pyridine isomers. The following diagram illustrates a logical workflow that combines chromatographic separation with spectroscopic analysis.

Isomer_Differentiation_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Spectroscopic Confirmation cluster_3 Final Identification Sample Sample GC_MS GC-MS Analysis Sample->GC_MS Inject Retention_Time Retention Time GC_MS->Retention_Time Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Tentative_ID Tentative Isomer ID Retention_Time->Tentative_ID Compare to Database Mass_Spectrum->Tentative_ID Analyze Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Final_ID Confirmed Isomer Structure NMR->Final_ID Confirm Connectivity and Substitution Pattern IR IR Spectroscopy IR->Final_ID Confirm Functional Groups Tentative_ID->NMR Tentative_ID->IR

A logical workflow for the differentiation of acetyl-methyl-pyridine isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise substitution pattern on the pyridine ring and confirm the connectivity of the acetyl and methyl groups.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

    • The chemical shifts (δ), coupling constants (J), and integration of the signals for the aromatic protons and the methyl and acetyl protons will provide crucial information about their relative positions.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the pyridine ring carbons, the carbonyl carbon, and the methyl carbons will further aid in distinguishing the isomers.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are highly recommended.

    • COSY will establish proton-proton coupling networks.

    • HSQC will correlate directly bonded protons and carbons.

    • HMBC will reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for establishing the connectivity of the substituents to the pyridine ring.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the carbonyl group of the acetyl moiety.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid isomer onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film of the liquid between the plates.

  • Spectral Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • The characteristic stretching frequency of the carbonyl group (C=O) in the acetyl moiety (typically around 1680-1700 cm⁻¹) will be a prominent feature. The exact position can be influenced by the electronic effects of the substituents on the pyridine ring.

    • Vibrations corresponding to the C=C and C=N bonds of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern for structural clues.

Methodology:

  • Ionization: Electron Ionization (EI) is typically used for these volatile compounds.

  • Analysis:

    • The molecular ion peak (M+) at m/z 135 will confirm the molecular formula.

    • The fragmentation pattern can provide information about the structure. A common fragmentation is the loss of a methyl group (CH₃, 15 Da) from the acetyl group, resulting in a prominent peak at m/z 120. Further fragmentation of the pyridine ring can also be observed. While the mass spectra of the isomers may be similar, subtle differences in the relative intensities of the fragment ions can sometimes be used for differentiation.

Gas Chromatography (GC)

Objective: To separate the isomers based on their volatility and interaction with the stationary phase.

Methodology:

  • Column Selection: A polar capillary column (e.g., a wax-type column) is generally preferred for the separation of pyridine derivatives, as it will provide better resolution based on differences in polarity among the isomers.

  • Operating Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature ramp is used to achieve good separation. For example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (for GC-MS).

  • Data Analysis:

    • The retention time of each isomer will be a characteristic property under a specific set of GC conditions. By comparing the retention times of unknown samples to those of known standards, identification is possible. The elution order will depend on the boiling points and polarities of the isomers and their interaction with the stationary phase.

References

A Comparative Guide to Catalysts in the Synthesis of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Acetyl-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the acylation of 2-methylpyridine (2-picoline), offering a comprehensive overview of their performance based on available experimental data.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst in the synthesis of this compound is primarily evaluated based on product yield, selectivity for the desired isomer, and the required reaction conditions. The following table summarizes the performance of different classes of catalysts based on published experimental data for the acylation of pyridine derivatives. While direct comparative data for this compound is limited, the acylation of a related heterocyclic system, imidazo[1,2-a]pyridine, provides valuable insights into catalyst performance.[1][2]

Catalyst ClassCatalyst ExampleAcylating AgentSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
Lewis Acids Aluminum Chloride (AlCl₃)Acetic AnhydrideAcetic Anhydride1601699High (C-3 acylation)[1][2]
Lanthanum Triflate (La(OTf)₃)Acetic Anhydride1,2-dichloroethane802432-40Moderate[1][2]
Zinc Chloride (ZnCl₂)Acylating Agent-50-1005-10--[3]
Solid Acids Nanocrystalline Ferrospinels (Cd₁₋ₓCrₓFe₂O₄)Methanol (for methylation)Vapor Phase400-up to 70.1 (for 2-picoline)High (for 2-picoline)

Note: The data for AlCl₃ and La(OTf)₃ is based on the acylation of imidazo[1,2-a]pyridine, serving as a model system.[1][2] The conditions for ZnCl₂ are general for the acylation of 2-picoline.[3] Data for nanocrystalline ferrospinels is for the related methylation of pyridine, indicating their potential for C-C bond formation on the pyridine ring.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of acetylated pyridine derivatives using different catalytic systems.

Homogeneous Catalysis: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from the successful acylation of imidazo[1,2-a]pyridines and is applicable to the acylation of 2-methylpyridine.[1][2]

Materials:

  • 2-Methylpyridine (1.0 eq)

  • Acetic Anhydride (serves as both acylating agent and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.25 eq)

  • Dichloromethane (DCM) for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry glass vial, add 2-methylpyridine.

  • Add anhydrous aluminum chloride to the vial, followed by acetic anhydride.

  • Securely seal the vial and heat the reaction mixture to 160 °C in an oil bath.

  • Maintain the temperature and stir the reaction for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heterogeneous Catalysis: Vapor-Phase Acylation over a Solid Acid Catalyst

This generalized protocol is based on the principles of vapor-phase reactions over solid acid catalysts, as described for the methylation of pyridine.

Materials:

  • 2-Methylpyridine

  • Acetic Anhydride

  • Solid acid catalyst (e.g., nanocrystalline ferrospinel, zeolite)

  • Inert gas (e.g., Nitrogen)

Apparatus:

  • Fixed-bed microreactor

  • Furnace

  • Syringe pump

  • Condenser

  • Collection flask

Procedure:

  • Pack the fixed-bed reactor with the solid acid catalyst.

  • Activate the catalyst by heating it under a flow of inert gas at a specific temperature for several hours.

  • Cool the reactor to the desired reaction temperature.

  • Introduce a gaseous mixture of 2-methylpyridine and acetic anhydride into the reactor using a syringe pump and a carrier gas.

  • Pass the reactants over the catalyst bed at a controlled flow rate.

  • Condense the product stream using a condenser and collect the liquid products in a flask.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion and selectivity.

Visualizing the Synthesis Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in both homogeneous and heterogeneous catalytic approaches.

Homogeneous_Catalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Methylpyridine Acetic Anhydride heating Heating at 160°C (16 hours) reagents->heating catalyst AlCl₃ catalyst->heating quench Quenching with NaHCO₃ heating->quench extraction Extraction with DCM quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Figure 1: General workflow for the homogeneous catalytic synthesis of this compound.

Heterogeneous_Catalysis_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Vapor-Phase Reaction cluster_collection Product Collection catalyst_prep Catalyst Activation (Heating under N₂) reactor Fixed-Bed Reactor (e.g., 400°C) catalyst_prep->reactor reactants 2-Methylpyridine Acetic Anhydride (Vaporized) reactants->reactor condensation Condensation reactor->condensation analysis GC Analysis condensation->analysis product This compound analysis->product

Figure 2: General workflow for the heterogeneous catalytic synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

The underlying mechanism for this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The catalyst plays a crucial role in generating the acylium ion, the key electrophile.

Friedel_Crafts_Acylation_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution acyl_anhydride Acetic Anhydride (CH₃CO)₂O acylium_ion Acylium Ion [CH₃CO]⁺ acyl_anhydride->acylium_ion Reaction with lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion Catalyzes sigma_complex σ-Complex (Intermediate) acylium_ion->sigma_complex picoline 2-Methylpyridine picoline->sigma_complex Nucleophilic Attack product This compound sigma_complex->product Deprotonation

References

Comparative Analysis of the Biological Activity of 2-Acetyl-5-methylpyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][4][5] This guide provides a comparative overview of the biological activity of 2-Acetyl-5-methylpyridine and other selected pyridine derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

While this compound itself is primarily documented as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural motifs—the acetyl and methyl groups on a pyridine core—are present in many biologically active molecules.[6][7] This comparison, therefore, draws upon data from various substituted pyridine derivatives to provide a broader context for its potential biological activities.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms within cancer cells.[1][4][8][9][10]

Comparative Data on Anticancer Activity of Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineActivity Metric (e.g., IC50)Reference
Pyridine-ureas (Compound 8e)MCF-7 (Breast)0.22 µM[11]
Pyridine-ureas (Compound 8n)MCF-7 (Breast)1.88 µM[11]
Pyridine-thiazole hybrid (Compound 4)60 cancer cell linesGrowth inhibition >50% at 10 µM[12]
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ii)HT-29 (Colon)3 µM[13]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ib)HeLa (Cervical), MCF-7 (Breast)34.3 µM, 50.18 µM[14]
Quinoline-pyridine hybrids (Compound 6e, 13a, 13c)HepG-2 (Liver)Significant apoptosis induction[15]
Trilogy-Function Thiadiazole-Triazole-Pyridine (Compound C2)MCF-7 (Breast)110.4 µg/ml[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with pyridine derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Pyridine derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[5][17][18][19] The structural features of these derivatives play a crucial role in their efficacy.

Comparative Data on Antimicrobial Activity of Pyridine Derivatives

Compound/Derivative ClassMicrobial StrainActivity Metric (e.g., MIC)Reference
Thienopyridine derivatives (Compound 12a)E. coli, B. mycoides, C. albicans0.0195 mg/mL, <0.0048 mg/mL, <0.0048 mg/mL[17]
N-alkylated pyridine-based salts (Compound 66)S. aureus, E. coli56 ± 0.5% inhibition, 55 ± 0.5% inhibition (at 100 µg/mL)[5]
Izoxazole-pyridone derivatives (Compound 89b, 89c)B. subtilisDouble the potency of Ampicillin[5]
Chlorinated pyridine carbonitrile derivativeCandida albicansEquivalent activity to miconazole and clotrimazole[19]
2-Acetylpyridine Schiff base complexesMRSA, A. baumannii, P. aeruginosaModerate zone of inhibition[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of pyridine derivatives prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic end End determine_mic->end

Workflow for MIC determination via broth microdilution.

Enzyme Inhibitory Activity

The pyridine nucleus is a key pharmacophore in many enzyme inhibitors.[3] Pyridine derivatives have been shown to inhibit a variety of enzymes, including kinases, phosphodiesterases, and cholinesterases, which are important targets in various diseases.[3][13][21][22][23]

Comparative Data on Enzyme Inhibitory Activity of Pyridine Derivatives

Compound/Derivative ClassTarget EnzymeActivity Metric (e.g., IC50)Reference
Imidazo[1,2-α]pyridine derivatives (Compound 6d, 6e, 6f)c-Met kinase55.3%, 53.0%, 51.3% inhibition at 25 µM[3]
Pyridine-ureas (Compound 8b, 8e)VEGFR-25.0 ± 1.91 µM, 3.93 ± 0.73 µM[11]
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Id)PDE3A27 µM (cGMP as substrate)[13]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Compound Ib)PDE3A3.76 ± 1.03 nM[14]
Pyridine-2,6-dicarboxamideshCA I, hCA II, AChE, BuChE12.8–37.6 nM, 17.8–46.7 nM, 98.4–197.5 nM, 82.2–172.7 nM[23]
Quinoline-pyridine hybrids (Compound 5c, 6e, 14a)PIM-1 kinasePotent inhibitory activity[15]
Pyridine diamine derivative (Compound 30)eqBChE91% inhibition at 9 µM[22]

Experimental Protocol: In Vitro Kinase Assay

In vitro kinase assays are essential for determining the inhibitory potential of compounds against specific kinases.

  • Reagents: Prepare a reaction buffer containing ATP, the substrate peptide, and the kinase enzyme.

  • Compound Preparation: Serially dilute the test compounds (pyridine derivatives) in the reaction buffer.

  • Reaction Initiation: Add the kinase to the wells of a microplate containing the compound dilutions and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence, luminescence (e.g., ADP-Glo), or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase_Inhibition_Pathway cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ATP ATP ADP ADP ATP->ADP hydrolyzed to Substrate Substrate Substrate->Phosphorylated_Substrate Pyridine_Derivative Pyridine Derivative Inhibited_Kinase Inhibited Kinase Pyridine_Derivative->Inhibited_Kinase binds to No_Reaction No Reaction Inhibited_Kinase->No_Reaction leads to

Signaling pathway of kinase inhibition.

References

A Comparative Analysis of the Reactivity of 2-Acetyl-5-methylpyridine and Structurally Analogous Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of 2-Acetyl-5-methylpyridine against a selection of structurally similar ketones: Acetophenone, 2-Acetylpyridine, and 4-Acetylpyridine. The analysis focuses on key reaction classes relevant to synthetic chemistry and drug development, including nucleophilic addition to the carbonyl group, oxidation, and enolate formation. The comparative data, grounded in established principles of organic chemistry, is intended to guide researchers in predicting reaction outcomes and designing synthetic pathways.

Introduction to Ketone Reactivity

The reactivity of the carbonyl group in ketones is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects exerted by the substituents attached to the carbonyl group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups diminish this positive charge, reducing reactivity. Steric hindrance around the carbonyl group can also impede the approach of nucleophiles, thereby slowing down reaction rates.

The ketones selected for this comparison allow for a systematic evaluation of these effects:

  • Acetophenone: Serves as a fundamental aromatic ketone baseline.

  • 2-Acetylpyridine and 4-Acetylpyridine: Introduce the electron-withdrawing effect of the pyridine nitrogen at different positions relative to the acetyl group.

  • This compound: The target molecule, which incorporates both the electron-withdrawing pyridine nitrogen and an electron-donating methyl group on the pyridine ring.

Comparative Reactivity Data

Table 1: Physical and Electronic Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa of α-protons (predicted)
This compoundC₈H₉NO135.16212-214~15.16[1][2]
AcetophenoneC₈H₈O120.15202~19-20
2-AcetylpyridineC₇H₇NO121.14188-189Not readily available
4-AcetylpyridineC₇H₇NO121.14212Not readily available

Table 2: Predicted Relative Reactivity in Key Reactions

Reaction TypeThis compoundAcetophenone2-Acetylpyridine4-Acetylpyridine
Nucleophilic Addition (e.g., Reduction with NaBH₄) Moderate to HighModerateHighVery High
Oxidation (e.g., Baeyer-Villiger) ModerateModerateLowLow
Enolate Formation (Acidity of α-protons) HighLowHighVery High

Discussion of Reactivity Trends

Nucleophilic Addition: The reactivity of ketones towards nucleophiles is expected to follow the order: 4-Acetylpyridine > 2-Acetylpyridine > this compound > Acetophenone. The electron-withdrawing nitrogen atom in the pyridine ring increases the electrophilicity of the carbonyl carbon, making the acetylpyridines more reactive than acetophenone. The effect is more pronounced in 4-acetylpyridine due to the para-relationship, which allows for stronger resonance withdrawal. In 2-acetylpyridine, the nitrogen's inductive effect is dominant. For this compound, the electron-donating methyl group partially counteracts the electron-withdrawing effect of the pyridine ring, leading to a predicted reactivity that is higher than acetophenone but slightly lower than 2-acetylpyridine.

Oxidation (Baeyer-Villiger): The Baeyer-Villiger oxidation involves the migration of a group attached to the carbonyl carbon. The migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For all the ketones in this comparison, the competition is between the migration of a methyl group and an aryl/pyridyl group. The aryl/pyridyl group has a higher migratory aptitude than the methyl group. The electron-withdrawing nature of the pyridine ring in the acetylpyridines is expected to decrease the migratory aptitude of the pyridyl group compared to the phenyl group in acetophenone, thus potentially slowing down the reaction.

Enolate Formation: The acidity of the α-protons, and thus the ease of enolate formation, is significantly influenced by the stability of the resulting conjugate base. The electron-withdrawing pyridine ring in the acetylpyridines stabilizes the negative charge of the enolate, making their α-protons more acidic than those of acetophenone. The predicted pKa of the α-protons of this compound is notably lower than that of acetophenone, suggesting that it will form an enolate more readily.[1][2] This enhanced acidity is a key consideration in planning aldol condensations and other enolate-based reactions.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols are provided.

Comparative Reduction of Ketones with Sodium Borohydride

This experiment allows for a comparison of the rates of nucleophilic addition of a hydride ion to the carbonyl group.

Materials:

  • This compound

  • Acetophenone

  • 2-Acetylpyridine

  • 4-Acetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Prepare 0.1 M solutions of each ketone in methanol.

  • In separate reaction vials, place 1 mL of each ketone solution.

  • Spot each of the starting ketone solutions on a TLC plate.

  • Prepare a 0.1 M solution of NaBH₄ in methanol.

  • Simultaneously add 1 mL of the NaBH₄ solution to each of the ketone solutions and start a timer.

  • At regular intervals (e.g., 1, 2, 5, 10, and 20 minutes), take a small aliquot from each reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under a UV lamp. The disappearance of the starting ketone spot and the appearance of the corresponding alcohol product spot will indicate the progress of the reaction.

  • The relative rates of reaction can be determined by comparing the time it takes for the starting material to be consumed for each ketone.

Comparative Baeyer-Villiger Oxidation

This protocol compares the susceptibility of the ketones to oxidation and rearrangement.

Materials:

  • This compound

  • Acetophenone

  • 2-Acetylpyridine

  • 4-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate, dry reaction flasks, dissolve an equimolar amount of each ketone in dichloromethane.

  • To each flask, add 1.1 equivalents of m-CPBA.

  • Stir the reactions at room temperature and monitor their progress by TLC or GC-MS.

  • After a set reaction time (e.g., 24 hours), quench the reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture of each reaction by GC-MS to determine the yield of the corresponding ester product.

  • Compare the yields to assess the relative reactivity of the ketones in the Baeyer-Villiger oxidation.

Determination of Relative Rates of Enolate Formation

This experiment uses a deuteration reaction to compare the acidity of the α-protons.

Materials:

  • This compound

  • Acetophenone

  • 2-Acetylpyridine

  • 4-Acetylpyridine

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve an accurately weighed amount of each ketone in an NMR tube with D₂O containing a catalytic amount of NaOD.

  • Acquire a ¹H NMR spectrum of each sample at time zero.

  • Periodically acquire ¹H NMR spectra over time.

  • Monitor the disappearance of the signal corresponding to the α-protons and the appearance of new signals due to the deuterated products.

  • The rate of disappearance of the α-proton signal is indicative of the rate of enolate formation. Compare these rates for the different ketones.

Visualizations

Factors Influencing Ketone Reactivity

G Factors Influencing Ketone Reactivity Reactivity Ketone Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., Pyridine N) Electronic->EWG + EDG Electron-Donating Groups (e.g., Methyl) Electronic->EDG - Bulky Bulky Substituents Steric->Bulky -

Caption: Factors influencing the reactivity of ketones.

Experimental Workflow for Comparative Ketone Reduction

G Workflow for Comparative Ketone Reduction A Prepare 0.1 M solutions of each ketone in Methanol C Initiate reactions simultaneously A->C B Prepare 0.1 M NaBH4 in Methanol B->C D Monitor reactions by TLC at time intervals C->D E Visualize TLC plate under UV light D->E F Compare rates of starting material disappearance E->F

Caption: Workflow for comparing ketone reduction rates.

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic effects of the pyridine ring and the methyl substituent. Based on fundamental principles, it is predicted to be more reactive towards nucleophilic addition and enolate formation than acetophenone, but potentially less reactive than 2- and 4-acetylpyridine. Its behavior in oxidation reactions like the Baeyer-Villiger is expected to be comparable to or slightly slower than acetophenone. The provided experimental protocols offer a robust framework for the empirical determination of these reactivity profiles, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving this and similar heterocyclic ketones.

References

A Comparative Guide to the Quantitative Analysis of 2-Acetyl-5-methylpyridine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methodologies for the quantitative analysis of 2-Acetyl-5-methylpyridine in complex mixtures. The selection of an appropriate method is critical for accurate and reliable results in research, quality control, and pharmacokinetic studies. This document outlines detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), presents comparative performance data based on available literature for structurally similar compounds, and includes visualizations to aid in methodological understanding.

Introduction to Analytical Approaches

The quantitative determination of this compound, a substituted pyridine, in complex matrices such as food, environmental samples, or biological fluids, can be effectively achieved using chromatographic techniques. The two principal methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer distinct advantages depending on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): As a semi-volatile compound, this compound is well-suited for GC analysis. GC provides high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID).[1] The National Institute of Standards and Technology (NIST) WebBook provides retention indices for this compound on polar columns like Carbowax, confirming its amenability to GC analysis.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. For pyridine derivatives, reversed-phase HPLC with Ultraviolet (UV) or MS detection is a common approach.

Comparative Performance of Analytical Methods

The choice between GC and HPLC is often dictated by the specific requirements of the analysis. Below is a summary of expected performance characteristics for each technique, based on data from analogous compounds.

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds in the liquid phase based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Typical Detectors Mass Spectrometry (MS), Flame Ionization Detector (FID)Diode Array Detector (DAD), Mass Spectrometry (MS)
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) Can reach picogram (pg) levels, especially with MS.Can reach nanogram (ng) to picogram (pg) levels, with MS offering higher sensitivity.
Limit of Quantification (LOQ) Dependent on detector and matrix, often in the low ng/mL range.Dependent on detector and matrix, often in the low ng/mL to µg/mL range.
Accuracy (% Recovery) Generally in the range of 80-120%Generally in the range of 80-120%
Precision (% RSD) Typically < 15%Typically < 15%
Sample Volatility Requires analyte to be volatile or amenable to derivatization.Suitable for a wide range of volatilities.
Throughput Can be high with modern autosamplers.Can be high with UHPLC systems.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide adaptable experimental protocols for the analysis of this compound by GC and HPLC.

Gas Chromatography (GC) Method

This protocol is a general guideline and should be optimized for the specific instrument and sample matrix.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting analytes from aqueous matrices.

    • To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., a structurally similar pyridine derivative not present in the sample).

    • Adjust the pH of the sample to basic (pH > 9) using a suitable base (e.g., 1M NaOH) to ensure this compound is in its free base form.

    • Add 2-3 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex or shake vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.

    • Combine the organic extracts.

    • Dry the combined organic extract with a drying agent like anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Headspace (HS) Analysis: Suitable for volatile analytes in solid or liquid matrices.

    • Place a known amount of the sample into a headspace vial.

    • Add an internal standard.

    • Seal the vial.

    • Incubate the vial at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

    • An automated headspace sampler injects a portion of the vapor phase into the GC.

2. GC-MS/FID Instrumentation and Conditions:

ParameterTypical Setting
Column Capillary column (e.g., DB-5ms, HP-INNOWax)
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Parameters Scan mode for identification, Selected Ion Monitoring (SIM) for quantification
FID Temperature 300 °C

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (if using MS).

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the samples using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for developing an HPLC method for this compound.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): This technique is effective for cleaning up complex samples.

    • Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge. The sample may need pH adjustment or dilution prior to loading.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like a small amount of acid or base).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Protein Precipitation: For biological samples like plasma or serum.

    • Add a precipitating agent (e.g., acetonitrile or methanol) to the sample in a 1:3 or 1:4 ratio (sample:solvent).

    • Vortex to mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection, which may require further dilution or evaporation and reconstitution.

2. HPLC-UV/DAD Instrumentation and Conditions:

ParameterTypical Setting
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detector UV or Diode Array Detector (DAD) at a wavelength of maximum absorbance for this compound (e.g., around 270 nm).
Injection Volume 10-20 µL

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Create a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

To facilitate a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Aqueous Matrix HS Headspace Analysis Sample->HS Solid/Liquid Matrix GC_System GC-MS / GC-FID LLE->GC_System HS->GC_System Quantification Quantification GC_System->Quantification

GC Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction Sample->SPE Complex Matrix PP Protein Precipitation Sample->PP Biological Matrix HPLC_System HPLC-UV/DAD SPE->HPLC_System PP->HPLC_System Quantification Quantification HPLC_System->Quantification

HPLC Analysis Workflow for this compound.

Method_Selection Analyte This compound in Complex Mixture Volatility Is the analyte sufficiently volatile and thermally stable? Analyte->Volatility GC Gas Chromatography (GC-MS, GC-FID) - High Sensitivity - Excellent for Volatiles Volatility->GC Yes HPLC High-Performance Liquid Chromatography (HPLC-UV, LC-MS) - Versatile for various polarities - No volatility requirement Volatility->HPLC No Derivatization Consider Derivatization? HPLC->Derivatization If improved retention or detection needed Derivatization->GC Yes, to increase volatility Derivatization->HPLC No

Decision Tree for Method Selection.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative analysis of this compound in complex mixtures. The choice between GC and HPLC will depend on the specific characteristics of the sample matrix, the required sensitivity, and the available laboratory instrumentation. For volatile and semi-volatile analytes in complex matrices, GC-MS often provides superior sensitivity and selectivity. Conversely, HPLC is a more versatile technique, particularly for less volatile compounds or when derivatization is not desirable. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this compound, ensuring accurate and precise quantification for a wide range of research and development applications.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a critical aspect of chemical analysis. Substituted pyridines, a common scaffold in pharmaceuticals and specialty chemicals, often exist as positional isomers (e.g., 2-, 3-, and 4-picoline). These isomers can possess vastly different pharmacological, toxicological, and physicochemical properties. Therefore, robust, and reliable analytical methods are essential for their separation and quantification.

This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of substituted pyridines: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the physicochemical properties of the analytes (volatility, polarity, thermal stability), the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural confirmation). The following table summarizes the performance of key methods for the analysis of common substituted pyridine isomers.

Technique Analytes Stationary Phase / Column Analysis Time Key Performance Metrics Advantages Disadvantages
GC-FID 2-, 3-, 4-Picoline; 2,4-, 2,6-, 3,5-LutidineAgilent CP-Wax 51 for Amines (25 m x 0.22 mm)[1]~8 minGood resolution for picoline and lutidine isomers.[1]High resolution for volatile compounds, fast analysis times, robust detectors (FID).[2][3]Requires analytes to be volatile and thermally stable; potential for peak tailing with basic compounds.[4]
HPLC-UV Pyridine; 2-, 3-, 4-AminopyridineAmaze HD Mixed-Mode (150 x 3.2 mm)[5]< 6 minBaseline separation of all isomers.[5]Versatile for non-volatile or thermally labile compounds, wide range of selective stationary phases.[2][6]Hydrophilic pyridines may have poor retention on standard C18 columns; peak tailing can occur.[6]
HPLC-UV Pyridine; 2-, 3-, 4-AminopyridineSHARC 1 Hydrogen-Bonding (100 x 3.2 mm)[7]< 10 minSelectivity is highly tunable by adjusting mobile phase composition.[7]Unique selectivity based on hydrogen bonding, compatible with LC/MS.[7]Requires specialized columns that may not be available in all labs.
CE-DAD Isomeric ImpuritiesFused Silica Capillary (56 cm x 100 µm)[8]~8 minHigh efficiency separation, capable of resolving structurally related isomers.[8]Extremely high separation efficiency, minimal solvent consumption, fast analysis.Lower concentration sensitivity compared to HPLC/GC; reproducibility can be challenging.
qNMR Any Isomeric MixtureStandard NMR Spectrometer~10-15 minHigh precision and accuracy (RSD <1%); provides absolute quantification against an internal standard.[9]No need for specific isomer standards for quantification, provides structural confirmation, non-destructive.[9]Lower sensitivity than chromatographic methods, higher instrumentation cost, complex mixtures can lead to overlapping signals.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC and HPLC methods.

Protocol 1: GC-FID Analysis of Picoline and Lutidine Isomers

This method is adapted from an Agilent Technologies application note and is suitable for the separation of common methyl- and dimethyl-substituted pyridine isomers.[1]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness.[1]

  • Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 0.1 µL/mL.

  • GC Conditions:

    • Carrier Gas: Nitrogen (N2) at 70 kPa.[1]

    • Injector: Splitter, 30 mL/min split flow, temperature 250 °C.[1]

    • Injection Volume: 0.1 µL.[1]

    • Oven Program: Initial temperature 70 °C, hold for 4 minutes, then ramp at 10 °C/min to 240 °C.[1]

    • Detector: FID at 250 °C.[1]

  • Data Analysis: Identify peaks based on retention times of known standards. Quantify isomeric purity by calculating the relative peak area percent. The expected elution order is pyridine, 2-picoline, 2,6-lutidine, 3-picoline, 4-picoline, 2,4-lutidine.[1]

Protocol 2: HPLC-UV Analysis of Aminopyridine Isomers

This method utilizes a mixed-mode column to achieve separation of polar aminopyridine isomers without the need for ion-pairing reagents, ensuring MS compatibility.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: Amaze HD, 150 mm x 3.2 mm.[5]

  • Mobile Phase: Isocratic mixture of Acetonitrile/Methanol (60/40) containing 0.2% Formic Acid and 0.25% Ammonium Formate.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[5]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 1 µL.[5]

    • Column Temperature: Ambient.

    • Detection: UV at 275 nm.[5]

  • Data Analysis: Generate a calibration curve using standards of known concentration. Identify and quantify the isomers in the sample by comparing their retention times and peak areas to the calibration curve.

Visualized Workflows and Logic

Diagrams created using the DOT language provide clear visual representations of experimental processes and decision-making logic.

G cluster_workflow General Chromatographic Workflow SamplePrep Sample Preparation (Dilution, Extraction) Injection Instrument Injection SamplePrep->Injection Separation Chromatographic Separation (GC or HPLC Column) Injection->Separation Detection Detection (FID, UV, MS) Separation->Detection DataAnalysis Data Analysis (Integration, Quantification) Detection->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: A generalized workflow for the analysis of substituted pyridines using chromatographic techniques.

G cluster_decision Method Selection Guide n1 Analyte Volatile & Thermally Stable? n2 Need Highest Resolution for Volatiles? n1->n2 Yes n3 Need Absolute Structural Confirmation? n1->n3 No n4 Need High Throughput? n2->n4 No res_gc Use GC n2->res_gc Yes res_hplc Use HPLC n3->res_hplc No res_nmr Use qNMR n3->res_nmr Yes n4->res_gc Yes res_ce Consider CE n4->res_ce No

Caption: A decision tree to guide the selection of the optimal analytical method for pyridine isomers.

Conclusion

The isomeric purity analysis of substituted pyridines can be effectively accomplished using several analytical techniques.

  • Gas Chromatography is the method of choice for volatile and thermally stable isomers like picolines and lutidines, offering fast and high-resolution separations.[2][3]

  • High-Performance Liquid Chromatography is a versatile and powerful technique, particularly for less volatile, polar, or thermally labile derivatives.[4] The use of modern mixed-mode or hydrogen-bonding columns can overcome the challenges associated with analyzing these hydrophilic compounds.[7][10]

  • Capillary Electrophoresis provides an alternative with extremely high separation efficiency for complex mixtures, though it may be less accessible in some quality control environments.[8]

  • Quantitative NMR stands out for its ability to provide absolute quantification and structural confirmation without requiring individual standards for each isomer, making it an invaluable tool for reference material characterization and complex mixture analysis.[9]

The optimal method depends on the specific isomers , the sample matrix, and the ultimate goal of the analysis. For routine quality control, GC and HPLC are often the most practical choices, while qNMR offers unparalleled insight for structural verification and primary quantification.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Acetyl-5-methylpyridine, ensuring compliance with safety protocols and minimizing environmental impact.

Physicochemical Properties and Safety Information

Understanding the properties of this compound is the first step in managing its disposal safely.

PropertyValueCitation(s)
Appearance Clear colorless to slight brown liquid[1]
Boiling Point 188 - 189 °C (370 - 372 °F)
Density 1.08 g/cm³ at 25 °C (77 °F)
Hazards Combustible liquid. Causes skin irritation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2][3]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through a licensed and approved waste disposal facility.[2][4][5]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (inspect before use).[3]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[3]

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]

2. Waste Collection:

  • Small Quantities: For small amounts of residual this compound, absorb the liquid with an inert material such as Chemizorb®, dry sand, or earth.[3]

  • Containers: Place the absorbed material and any contaminated items (e.g., paper towels, gloves) into a suitable, labeled, and sealed container for hazardous waste.[3]

  • Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste. Do not rinse and reuse.[5] Tightly close the container.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[2]

  • The storage area should be clearly marked as containing hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed contractor.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this compound down the drain or in general waste.[3]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate non-essential personnel from the area.[3]

    • Ensure adequate ventilation.[3]

    • Remove all sources of ignition.[3][6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a hazardous waste container.[3]

    • Clean the affected area thoroughly.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe small_spill Is it a small spill or residue? ppe->small_spill absorb Absorb with inert material (e.g., Chemizorb®, sand) small_spill->absorb Yes bulk Is it bulk liquid waste? small_spill->bulk No containerize Place absorbed material and contaminated items in a sealed hazardous waste container absorb->containerize store Store container in a cool, dry, well-ventilated area away from incompatible materials containerize->store direct_container Place directly into a labeled, sealed hazardous waste container bulk->direct_container Yes direct_container->store contact_disposal Contact licensed hazardous waste disposal service store->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Acetyl-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Acetyl-5-methylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles or a face shield.[1][4]Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1][4][5][6]Flame-retardant and chemically impervious lab coat.[1][4][5][6]Use in a certified chemical fume hood.[1][4][5]
Conducting Reactions Safety goggles or a face shield.[1][4]Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1][4][5][6]Flame-retardant and chemically impervious lab coat.[1][4][5][6]Use in a certified chemical fume hood.[1][4][5]
Handling Spills Safety goggles and a face shield.[5]Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1][4][5][6]Chemically impervious lab coat or coveralls.[4]A full-face respirator with appropriate organic vapor cartridges may be required depending on the spill size and location.[4][6]
Waste Disposal Safety goggles.[5]Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1][4][5][6]Lab coat.[5]Not generally required if containers are sealed and handled properly.[5]
Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[5][7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

2. Handling and Use:

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.[1][4][5]

  • Container Handling: Keep the container tightly closed when not in use.[1][5][9] Handle and store under an inert gas if the compound is sensitive to air or moisture.[10]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling.[5][8][9]

3. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[1][6]

  • Container: Keep in a tightly sealed, properly labeled container.[1][9]

Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[6][10]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[5][6]

  • Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[8][10]

Emergency Procedures

Spill Response:

  • Small Spills (within a fume hood):

    • Alert people in the immediate area.[12]

    • Wear appropriate PPE.[12]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[5][12] Do not use combustible materials.[5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.[5]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[5]

    • If the substance is flammable, eliminate all ignition sources.[13]

    • Close the laboratory doors to confine vapors.[14]

    • Contact your institution's environmental health and safety (EHS) office or emergency response team immediately.[13][15]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][16] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention.

Visual Workflow and Relationship Diagrams

Handling_Workflow Figure 1. Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate clean_waste Collect Hazardous Waste clean_decontaminate->clean_waste clean_dispose Store for Disposal clean_waste->clean_dispose

Figure 1. Standard Handling Workflow for this compound

Emergency_Response Figure 2. Emergency Response Logic for Spills and Exposures action_node action_node safe_node safe_node start Incident Occurs spill Spill? start->spill Yes exposure Exposure? start->exposure No small_spill Small Spill in Hood? spill->small_spill Yes large_spill Evacuate & Call EHS spill->large_spill No skin_contact Skin/Eye Contact? exposure->skin_contact Yes inhalation Inhalation? exposure->inhalation No small_spill->large_spill No clean_spill Contain & Clean Spill small_spill->clean_spill Yes seek_medical Seek Medical Attention large_spill->seek_medical clean_spill->safe_node Done skin_contact->inhalation No flush_15min Flush with Water for 15 min skin_contact->flush_15min Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to Fresh Air inhalation->fresh_air Yes rinse_mouth Rinse Mouth (No Vomiting) ingestion->rinse_mouth Yes flush_15min->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Figure 2. Emergency Response Logic for Spills and Exposures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.